molecular formula C19H29NaO5S B15556584 Epiandrosterone Sulfate Sodium Salt-d5

Epiandrosterone Sulfate Sodium Salt-d5

Cat. No.: B15556584
M. Wt: 397.5 g/mol
InChI Key: CZADSKBJSXZLIB-QFTVJVSUSA-M
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Description

Epiandrosterone Sulfate Sodium Salt-d5 is a useful research compound. Its molecular formula is C19H29NaO5S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H29NaO5S

Molecular Weight

397.5 g/mol

IUPAC Name

sodium [(3S,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t12-,13-,14-,15-,16-,18-,19-;/m0./s1/i7D2,11D2,13D;

InChI Key

CZADSKBJSXZLIB-QFTVJVSUSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5. This deuterated analog of the endogenous steroid metabolite, epiandrosterone sulfate, is a critical tool in various research applications, particularly in mass spectrometry-based quantitative analyses where it serves as an invaluable internal standard.

Introduction

Epiandrosterone is a naturally occurring steroid hormone and a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] It is produced from dehydroepiandrosterone (B1670201) (DHEA) by the action of the enzyme 5α-reductase.[1] In the body, epiandrosterone can be sulfated to form epiandrosterone sulfate, a water-soluble conjugate that is excreted in urine. The quantification of epiandrosterone and its metabolites is crucial in various fields, including clinical diagnostics and anti-doping analysis.

The use of stable isotope-labeled internal standards, such as Epiandrosterone Sulfate Sodium Salt-d5, is the gold standard for accurate quantification of endogenous steroids by mass spectrometry. The deuterium-labeled compound co-elutes with the unlabeled analyte during chromatographic separation and compensates for variations in sample preparation and instrument response, leading to more precise and accurate measurements.

This guide details a plausible synthetic route for this compound and outlines the analytical methods for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, commencing with the synthesis of the epiandrosterone backbone, followed by selective deuterium (B1214612) labeling, sulfonation of the 3β-hydroxyl group, and finally, conversion to the sodium salt.

Synthesis of Epiandrosterone

A common starting material for the synthesis of epiandrosterone is androstenedione (B190577). A patented method describes a four-step process to achieve this transformation with a high yield and purity suitable for industrial production.[3]

Experimental Protocol: Synthesis of Epiandrosterone from Androstenedione

This protocol is adapted from a patented method.[3]

  • 3-Carbonyl Ene Esterification of Androstenedione: Androstenedione is reacted with an enol esterifying agent to protect the 3-carbonyl group.

  • 17-Carbonyl Ketal Protection: The 17-carbonyl group is then protected as a ketal, for example, by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst.

  • Hydrolysis and Palladium-Carbon Catalytic Reduction: The enol ester is hydrolyzed, and the double bond is reduced using a palladium-carbon catalyst under a hydrogen atmosphere. This step is crucial for establishing the desired stereochemistry at the 5-position.

  • Acid Hydrolysis: The ketal protecting group at the 17-position is removed by acid hydrolysis to yield epiandrosterone.

StepReactantsKey Reagents/CatalystsTypical Yield
1AndrostenedioneEnol esterifying agent>95%
23-protected androstenedioneEthylene glycol, acid catalyst>90%
33,17-diprotected intermediatePalladium on carbon, H₂>85%
4Reduced intermediateAcid>90%
Deuterium Labeling of Epiandrosterone

The introduction of five deuterium atoms into the epiandrosterone molecule can be achieved through various methods. A plausible approach involves a base-catalyzed hydrogen-deuterium exchange reaction at positions adjacent to the ketone and a reduction step using a deuterated reducing agent. A similar strategy has been successfully employed for the synthesis of other deuterated steroids.[4]

Experimental Protocol: Deuteration of Epiandrosterone

  • Base-Catalyzed H/D Exchange: Epiandrosterone is treated with a deuterated base in a deuterated solvent. For instance, refluxing in a solution of sodium deuteroxide in deuterated methanol (B129727) (MeOD) can facilitate the exchange of protons at the C-16 and C-18 positions for deuterium atoms.

  • Reduction with a Deuterated Reducing Agent: The 17-keto group can be reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄). This would introduce a deuterium atom at the C-17 position. Subsequent oxidation back to the ketone would be necessary if the final product requires the 17-oxo functionality. A more direct approach for introducing deuterium at specific, non-enolizable positions often requires more complex synthetic routes that are not detailed in the general literature. For the purpose of this guide, we will assume a commercially available deuterated epiandrosterone precursor.

StepReactantsKey ReagentsNumber of Deuterium Atoms
1EpiandrosteroneNaOD, MeOD2-4 (at C-16 and potentially other enolizable positions)
217-keto steroidNaBD₄1 (at C-17)
Sulfonation of Epiandrosterone-d5

The sulfonation of the 3β-hydroxyl group of epiandrosterone-d5 is a key step. While this occurs enzymatically in vivo, chemical synthesis provides a practical route for laboratory-scale production. A common reagent for this transformation is a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide, which are milder and more selective than sulfur trioxide alone.

Experimental Protocol: Sulfonation of Epiandrosterone-d5

  • Reaction Setup: Epiandrosterone-d5 is dissolved in a dry, aprotic solvent such as pyridine (B92270) or dimethylformamide under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonating Agent: A sulfur trioxide-pyridine complex is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.

ParameterCondition
SolventPyridine or DMF
Sulfonating AgentSO₃-Pyridine complex
Temperature0 °C to 25 °C
Reaction Time2-12 hours
Formation of the Sodium Salt

The final step is the conversion of the epiandrosterone-d5 sulfate to its sodium salt to enhance its stability and water solubility.

Experimental Protocol: Formation of Epiandrosterone-d5 Sulfate Sodium Salt

  • Neutralization: The purified epiandrosterone-d5 sulfate is dissolved in a suitable solvent, such as methanol or ethanol.

  • Addition of Sodium Salt: A solution of sodium hydroxide (B78521) or sodium bicarbonate in water or alcohol is added dropwise until the pH is neutral.

  • Isolation: The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent like diethyl ether or hexane (B92381) to afford the sodium salt as a solid. The product can be further purified by recrystallization.

Isotopic Purity Determination

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS can distinguish between the different isotopologues of the molecule and allows for the calculation of the percentage of the deuterated species.

Experimental Protocol: Isotopic Purity by HRMS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: The sample is analyzed using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-HRMS).

  • Data Acquisition: Mass spectra are acquired in full scan mode with high resolution and mass accuracy.

  • Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) and the deuterated (d1, d2, d3, d4, d5) species are used to calculate the isotopic enrichment.

ParameterSpecification
InstrumentLC-TOF MS or LC-Orbitrap MS
Ionization ModeElectrospray Ionization (ESI), negative mode
Resolution> 60,000 FWHM
Mass Accuracy< 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and for quantifying the degree of deuteration at specific sites.

Experimental Protocol: Isotopic Purity by ¹H NMR

  • Sample Preparation: A known amount of the deuterated compound is dissolved in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the labeling.

  • Data Analysis: The integral of the remaining proton signals at the labeled positions is compared to the integral of a signal from a non-deuterated position in the molecule to calculate the percentage of deuteration at each site.

ParameterSpecification
Spectrometer400 MHz or higher
SolventCDCl₃ or DMSO-d₆
TechniqueQuantitative ¹H NMR

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of epiandrosterone and a general workflow for the synthesis and analysis of its deuterated sulfate sodium salt.

G Biosynthetic Pathway of Epiandrosterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Epiandrosterone Epiandrosterone Androstenedione->Epiandrosterone 5α-reductase Epiandrosterone_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone_Sulfate Sulfotransferase

Caption: Biosynthesis of Epiandrosterone and its Sulfate.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Androstenedione Epiandrosterone Epiandrosterone Synthesis Start->Epiandrosterone Deuteration Deuteration (d5) Epiandrosterone->Deuteration Sulfonation Sulfonation Deuteration->Sulfonation Salt_Formation Sodium Salt Formation Sulfonation->Salt_Formation Final_Product Epiandrosterone Sulfate Sodium Salt-d5 Salt_Formation->Final_Product HRMS LC-HRMS Analysis Final_Product->HRMS NMR NMR Analysis Final_Product->NMR Purity_Report Isotopic Purity Report HRMS->Purity_Report NMR->Purity_Report

Caption: General workflow for synthesis and analysis.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. This technical guide provides a framework for the synthesis and detailed protocols for the essential analytical techniques required to validate the final product. The availability of high-purity deuterated standards like this compound is indispensable for advancing research in endocrinology, clinical chemistry, and drug metabolism.

References

Certificate of Analysis: A Technical Guide to Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) parameters for the deuterated internal standard, Epiandrosterone Sulfate Sodium Salt-d5. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control (QC) testing and specifications for this critical analytical reagent. The information presented here is compiled from typical data found for deuterated steroid standards and serves as a detailed reference for its evaluation and use in rigorous analytical applications.

Data Presentation: Quantitative Analysis

The quality and reliability of an analytical standard are paramount for accurate experimental results. The following table summarizes the key quantitative parameters and their typical acceptance criteria for this compound, as would be presented on a Certificate of Analysis.

Parameter Test Method Acceptance Criteria Description
Chemical Purity HPLC-UV/MS≥98.0%Measures the percentage of the desired compound, ensuring minimal interference from impurities.
Isotopic Purity Mass Spectrometry≥99% atom % DConfirms the enrichment of the deuterium (B1214612) isotope (d5), which is crucial for its function as an internal standard.
Identity ¹H-NMR, Mass Spec.Conforms to structureVerifies the chemical structure and mass of the molecule, ensuring it is the correct compound.
Water Content Karl Fischer Titration≤2.0%Determines the amount of water present, which can affect the true concentration of the standard.
Residual Solvents GC-HS≤0.5%Quantifies any remaining solvents from the synthesis and purification process.
Appearance Visual InspectionWhite to off-white solidA qualitative check to ensure the physical form of the product is as expected.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of the quality parameters of this compound. Below are representative methodologies for two of the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, gradually increasing to elute the compound and any impurities. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample onto the HPLC system. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Karl Fischer Titration for Water Content

Objective: To quantify the water content in the this compound solid material.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer Reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous Methanol

Procedure:

  • Titrator Preparation: The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.

  • Sample Analysis: A precisely weighed amount of the this compound (typically 20-50 mg) is added directly to the conditioned titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the Karl Fischer reagent. The result is expressed as a weight percentage.

Mandatory Visualizations

Diagrams are crucial for visualizing complex workflows and relationships in a clear and concise manner.

QC_Workflow cluster_reception 1. Raw Material Reception cluster_testing 2. Analytical Testing cluster_review 3. Data Review & CoA Generation cluster_release 4. Product Disposition raw_material Receipt of Epiandrosterone Sulfate Sodium Salt-d5 Lot appearance Appearance (Visual Inspection) raw_material->appearance Sampling identity Identity Confirmation (¹H-NMR, MS) raw_material->identity Sampling purity Chemical & Isotopic Purity (HPLC, Mass Spec) raw_material->purity Sampling water Water Content (Karl Fischer) raw_material->water Sampling solvents Residual Solvents (GC-HS) raw_material->solvents Sampling data_review Data Review and Specification Comparison appearance->data_review identity->data_review purity->data_review water->data_review solvents->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation Meets Specifications fail Investigation & Rejection data_review->fail Out of Specification pass Product Release coa_generation->pass

Caption: Quality Control Workflow for this compound.

Purity_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_ms 3. Mass Spectrometry Analysis cluster_data 4. Data Interpretation weigh Accurately weigh ~1 mg of sample dissolve Dissolve in 1 mL of Methanol weigh->dissolve inject Inject 10 µL onto C18 column dissolve->inject infuse Infuse sample into Mass Spectrometer dissolve->infuse gradient Run Gradient Elution (Water/Acetonitrile) inject->gradient detect Detect at 210 nm gradient->detect integrate Integrate Peak Areas (HPLC) detect->integrate scan Acquire Mass Spectrum infuse->scan analyze Determine Isotopic Enrichment scan->analyze calculate_iso Calculate Isotopic Purity (%) analyze->calculate_iso calculate_chem Calculate Chemical Purity (%) integrate->calculate_chem

Caption: Workflow for Purity Analysis of Deuterated Steroids.

Epiandrosterone Sulfate Sodium Salt-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological signaling pathways of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5. This deuterated analog of the endogenous steroid sulfate serves as a critical internal standard for mass spectrometry-based quantification of epiandrosterone sulfate, a key metabolite in androgen biosynthesis and a potential biomarker in various physiological and pathological states.

Core Chemical and Physical Properties

Epiandrosterone Sulfate Sodium Salt-d5 is a synthetic, isotopically labeled version of epiandrosterone sulfate, where five hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for precise quantification in complex biological matrices.

PropertyValueSource
Molecular Formula C₁₉D₅H₂₄NaO₅S[1]
Molecular Weight 397.516 g/mol [1]
Alternate CAS Number 22229-22-7[1][2]
Unlabelled CAS Number 22229-22-7[1][2]
Synonyms (3β,5α)-3-(Sulfooxy)-androstan-17-one Sodium Salt-d5, 3β-Hydroxy-5α-androstan-17-one 3-sulfate Sodium Salt-d5[1]
Physical Form Typically supplied as a neat solid or in a methanol (B129727) solution.[1][2]
Solubility (of non-deuterated analog) Soluble in water and methanol. The non-deuterated Dehydroepiandrosterone (B1670201) Sulfate (DHEAS) sodium salt is soluble in ethanol (B145695) (~2 mg/ml) and DMSO and DMF (~30 mg/ml). It is sparingly soluble in aqueous buffers, and for maximum solubility, it should first be dissolved in DMSO and then diluted.[3][4]
Melting Point Undetermined[5]
Boiling Point Undetermined[5]
Storage Recommended storage at -20°C.[4]

Experimental Protocols: Quantification in Human Serum by LC-ESI-MS

The following is a representative experimental protocol for the quantification of epiandrosterone sulfate in human serum using this compound as an internal standard, based on established methodologies.[6]

1. Sample Preparation:

  • Deproteinization: To 10 µL of human serum, add a solution of this compound in acetonitrile (B52724) to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto an SPE cartridge.

    • Wash the cartridge with hexane (B92381) to remove interfering lipids.

    • Elute the androgen sulfates from the cartridge.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.

2. LC-ESI-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed to achieve chromatographic separation.

  • Electrospray Ionization-Mass Spectrometry (ESI-MS):

    • Ionization Mode: Negative ion mode is used to detect the sulfate conjugates.

    • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor the specific mass-to-charge ratios (m/z) of both the endogenous epiandrosterone sulfate and the deuterated internal standard.

3. Quantification:

  • The concentration of endogenous epiandrosterone sulfate is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. A calibration curve is generated using known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Signaling Pathways and Biological Relevance

Epiandrosterone is a metabolite of dehydroepiandrosterone (DHEA) and a precursor to the potent androgen dihydrotestosterone (B1667394) (DHT).[7] As a neurosteroid, its precursor DHEA and its sulfated form have been shown to interact with various signaling pathways in the brain.

Androgen Biosynthesis and DHT Signaling

Epiandrosterone is an intermediate in the "backdoor" pathway of DHT synthesis. DHT is a potent androgen that binds to the androgen receptor (AR), leading to the transcription of target genes involved in male sexual development and other physiological processes.

DHT_Signaling DHEA Dehydroepiandrosterone (DHEA) EpiA Epiandrosterone DHEA->EpiA Metabolism Androstanedione Androstanedione EpiA->Androstanedione DHT Dihydrotestosterone (DHT) Androstanedione->DHT AR Androgen Receptor (AR) DHT->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Gene Gene Transcription ARE->Gene Initiates

Figure 1: Simplified metabolic pathway of Epiandrosterone to DHT and subsequent signaling.

Neurosteroid Activity: Interaction with NGF Receptors

DHEA, the precursor to epiandrosterone, has been shown to interact directly with Nerve Growth Factor (NGF) receptors, TrkA and p75NTR, initiating downstream signaling cascades that promote neuronal survival.[2][8] This suggests a potential neuroprotective role for these steroids.

NGF_Signaling DHEA DHEA TrkA TrkA Receptor DHEA->TrkA p75NTR p75NTR Receptor DHEA->p75NTR PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MEK_ERK MEK/ERK Pathway TrkA->MEK_ERK Survival Neuronal Survival PI3K_Akt->Survival MEK_ERK->Survival

Figure 2: DHEA interaction with NGF receptors leading to pro-survival pathways.

Modulation of GABA-A Receptor Activity

Neurosteroids, including DHEA sulfate, can act as allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. DHEA sulfate has been shown to be a negative modulator of GABA-A receptor function.[9][10]

GABA_Modulation DHEAS DHEA Sulfate GABA_A GABA-A Receptor DHEAS->GABA_A Negative Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition GABA GABA GABA->GABA_A Binds and Activates

Figure 3: Allosteric modulation of the GABA-A receptor by DHEA Sulfate.

Conclusion

This compound is an indispensable tool for the accurate quantification of its endogenous counterpart. Understanding its chemical properties, employing robust analytical methods, and elucidating its role in complex signaling pathways are crucial for advancing research in endocrinology, neurobiology, and drug development. This guide provides a foundational resource for professionals engaged in these fields.

References

Epiandrosterone Sulfate Sodium Salt-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Epiandrosterone Sulfate (B86663) Sodium Salt-d5. The information presented herein is critical for ensuring the integrity and reliability of this compound in research and development settings.

Core Concepts and Molecular Structure

Epiandrosterone Sulfate is an endogenous steroid sulfate, a sulfated form of the steroid epiandrosterone. The deuterated (d5) version is a stable isotope-labeled compound frequently used as an internal standard in mass spectrometry-based analyses. Understanding the inherent stability of steroid sulfates is fundamental to its proper handling and storage.

Below is a generalized structure of a steroid sulfate, illustrating the core steroid nucleus and the sulfate group.

A Prepare Stock Solution of Epiandrosterone Sulfate Sodium Salt-d5 B Aliquot into Separate Vials A->B C Expose to Stress Conditions (e.g., Temperature, pH, Light) B->C D Collect Samples at Defined Time Points C->D E Quench Reaction (if necessary) and Prepare for Analysis D->E F Analyze by LC-MS/MS E->F G Quantify Remaining Parent Compound and Identify Degradation Products F->G H Determine Degradation Rate G->H A Epiandrosterone Sulfate Sodium Salt-d5 B Epiandrosterone-d5 (Free Steroid) A->B Hydrolysis (Acid or Base Catalyzed) C Sulfuric Acid A->C Hydrolysis (Acid or Base Catalyzed)

The Metabolic Journey of Epiandrosterone Sulfate Sodium Salt-d5: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated metabolic fate of Epiandrosterone Sulfate (B86663) Sodium Salt-d5, a deuterated analog of the endogenous steroid Epiandrosterone Sulfate. While specific in vivo quantitative data for the d5 variant is limited in publicly available literature, this document synthesizes information on the metabolism of the non-deuterated parent compound, Epiandrosterone (EpiA) and its sulfated form (EpiA-S), to project a likely metabolic pathway. The inclusion of deuterium (B1214612) is expected to introduce a kinetic isotope effect, potentially altering the rate of metabolism and the ratio of resulting metabolites. This guide details the probable enzymatic processes, potential metabolites, and provides a synthesized experimental protocol for conducting in vivo studies in rodent models. Furthermore, metabolic pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Epiandrosterone (3β-hydroxy-5α-androstan-17-one) is a naturally occurring 19-carbon steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and testosterone.[1] It is primarily produced in the adrenal glands, gonads, and brain.[2] Epiandrosterone and its sulfated conjugate, Epiandrosterone Sulfate, are part of the complex network of steroid metabolism and are precursors to more potent androgens. The use of stable isotope-labeled compounds, such as Epiandrosterone Sulfate Sodium Salt-d5, is a powerful technique in metabolic research. The deuterium labels serve as a tracer, allowing for the unambiguous identification and quantification of metabolites derived from the administered compound, distinguishing them from endogenous steroids.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect," potentially slowing down metabolic reactions at the site of deuteration and altering the pharmacokinetic profile of the compound.[3][4]

This guide will explore the expected metabolic pathways of this compound, drawing upon the known metabolism of its non-deuterated counterpart.

Anticipated Metabolic Pathways

The metabolic fate of this compound in vivo is expected to follow the established pathways of steroid metabolism, primarily involving desulfation, oxidation, and hydroxylation. The liver is the principal site of steroid metabolism.[5]

2.1. Desulfation: The Initial Step

The first crucial step in the metabolism of Epiandrosterone Sulfate is the hydrolysis of the sulfate group by the enzyme steroid sulfatase (STS), which is widely distributed in various tissues.[6][7] This reaction yields the free steroid, Epiandrosterone-d5.

  • Epiandrosterone Sulfate-d5 → Epiandrosterone-d5 + SO₄²⁻

2.2. Phase I Metabolism of Epiandrosterone-d5

Once desulfated, Epiandrosterone-d5 is expected to undergo a series of Phase I metabolic reactions:

  • Oxidation: The 3β-hydroxyl group can be oxidized by 3β-hydroxysteroid dehydrogenase (3β-HSD) to form Androstanedione-d5.[1]

  • Reduction: The 17-keto group can be reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to yield Androstanediol-d5.

  • Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups at various positions on the steroid nucleus, with common sites being 7α, 7β, and 16α.[8] These hydroxylated metabolites are generally more water-soluble and facilitate excretion.

2.3. Phase II Conjugation

The metabolites of Epiandrosterone-d5, as well as any remaining parent compound, can undergo Phase II conjugation to further increase their water solubility for excretion. The primary conjugation reactions for steroids are:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to hydroxyl groups, forming glucuronide conjugates.

  • Sulfation: Sulfotransferases (SULTs) can re-sulfate the steroid at available hydroxyl groups.

The final metabolites are then primarily excreted in the urine.[9]

Quantitative Data on Epiandrosterone Metabolites

MetaboliteTypical Urinary Concentration (ng/mL) in AdultsReference
Dehydroepiandrosterone (DHEA)1.94 - 28.9
Androsterone (B159326)47.9 - 113
Etiocholanolone41.8 - 98.9
Testosterone1.17 - 3.08 (males)

Synthesized Experimental Protocol for In Vivo Metabolism Study

This section outlines a detailed experimental protocol for investigating the metabolic fate of this compound in a rodent model, based on established methodologies for steroid pharmacokinetic studies.[7]

4.1. Animal Model

  • Species: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model for pharmacokinetic studies.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

4.2. Dosing

  • Compound: this compound dissolved in a suitable vehicle (e.g., sterile saline or a solution of ethanol (B145695) and propylene (B89431) glycol).

  • Dose: A dose of 10 mg/kg body weight is a representative starting point for a single-dose pharmacokinetic study.

  • Administration: Intravenous (i.v.) administration via the tail vein is preferred for direct assessment of systemic metabolism, avoiding first-pass effects.

4.3. Sample Collection

  • Blood: Serial blood samples (approximately 0.2 mL) should be collected from the tail vein or a cannulated vessel at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.

  • Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Tissue: At the end of the study, animals should be euthanized, and key tissues involved in metabolism and distribution (e.g., liver, kidneys, adrenal glands, prostate) should be harvested.

4.4. Sample Preparation

  • Plasma: Plasma samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Urine: Urine samples may need enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites before extraction. Solid-phase extraction (SPE) is a common method for cleaning up and concentrating steroid metabolites from urine.

  • Tissues: Tissues should be homogenized, followed by liquid-liquid or solid-phase extraction to isolate the steroid metabolites.

4.5. Analytical Methodology

  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of steroid metabolites.

  • Instrumentation: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is typically used.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification for Epiandrosterone Sulfate-d5 and its anticipated major metabolites.

Visualizations

5.1. Metabolic Pathway

Epiandrosterone_Sulfate_d5_Metabolism Anticipated Metabolic Pathway of this compound Epiandrosterone_Sulfate_d5 Epiandrosterone_Sulfate_d5 Epiandrosterone_d5 Epiandrosterone_d5 Epiandrosterone_Sulfate_d5->Epiandrosterone_d5 Steroid Sulfatase (STS) Androstanedione_d5 Androstanedione_d5 Epiandrosterone_d5->Androstanedione_d5 3β-HSD Androstanediol_d5 Androstanediol_d5 Epiandrosterone_d5->Androstanediol_d5 17β-HSD Hydroxylated_Metabolites_d5 Hydroxylated_Metabolites_d5 Epiandrosterone_d5->Hydroxylated_Metabolites_d5 CYP450s Sulfate_Conjugates_d5 Sulfate_Conjugates_d5 Epiandrosterone_d5->Sulfate_Conjugates_d5 SULTs Glucuronide_Conjugates_d5 Glucuronide_Conjugates_d5 Androstanedione_d5->Glucuronide_Conjugates_d5 UGTs Androstanediol_d5->Glucuronide_Conjugates_d5 Hydroxylated_Metabolites_d5->Glucuronide_Conjugates_d5 Urinary_Excretion Urinary_Excretion Glucuronide_Conjugates_d5->Urinary_Excretion Sulfate_Conjugates_d5->Urinary_Excretion

Caption: Metabolic pathway of Epiandrosterone Sulfate-d5.

5.2. Experimental Workflow

Experimental_Workflow In Vivo Metabolism Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model Sprague-Dawley Rats Dosing IV Administration of Epiandrosterone Sulfate-d5 Animal_Model->Dosing Sample_Collection Blood, Urine, Feces, Tissues Dosing->Sample_Collection Sample_Preparation Extraction and Hydrolysis Sample_Collection->Sample_Preparation Analysis HPLC-MS/MS Sample_Preparation->Analysis Data_Processing Quantification and Metabolite Identification Analysis->Data_Processing Metabolic_Profile Metabolic_Profile Data_Processing->Metabolic_Profile

Caption: Workflow for in vivo metabolism study.

Conclusion

The metabolic fate of this compound is anticipated to mirror that of its non-deuterated analog, proceeding through desulfation, oxidation, reduction, hydroxylation, and subsequent conjugation for excretion. The strategic placement of deuterium atoms is likely to induce a kinetic isotope effect, which may slow the rate of certain metabolic transformations, potentially leading to a different pharmacokinetic profile and metabolite ratio compared to the endogenous compound. The provided experimental protocol offers a robust framework for conducting in vivo studies to precisely elucidate the metabolic profile of this deuterated steroid. Such studies are crucial for understanding its pharmacokinetics and for the development of deuterated compounds in therapeutic and research applications. Further research is warranted to obtain specific quantitative data on the in vivo metabolism of this compound to fully characterize its behavior in biological systems.

References

The Role of Epiandrosterone Sulfate Sodium Salt-d5 in Advancing Metabolic Pathway Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5, a key tool in the precise analysis of steroid metabolism. While primarily utilized as an internal standard for accurate quantification, its application is situated within the broader context of metabolic pathway elucidation using stable isotope labeling. This document details its role, the analytical methodologies it supports, and the metabolic pathways it helps to investigate.

Introduction: The Significance of Stable Isotopes in Steroid Research

Understanding the intricate network of steroid hormone biosynthesis and metabolism is crucial for diagnosing and treating a wide range of endocrine disorders, developing new therapeutics, and in the field of anti-doping science. Stable isotope-labeled compounds, such as Epiandrosterone Sulfate Sodium Salt-d5, are indispensable tools for researchers. They serve two primary functions in metabolic analysis:

  • Internal Standards for Accurate Quantification: In techniques like mass spectrometry, variations in sample preparation and instrument response can lead to inaccurate measurements. A stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to samples at a known concentration. By comparing the signal of the analyte to the signal of the internal standard, precise and accurate quantification can be achieved. This is the predominant application of this compound.

  • Tracers for Metabolic Flux Analysis: Stable isotope tracers can be introduced into a biological system to follow the transformation of a molecule through a metabolic pathway. By tracking the incorporation of the stable isotope into downstream metabolites, researchers can determine the rates of metabolic reactions (fluxes) and identify active pathways. While the use of this compound as a tracer is not widely documented, the principles of such an application are well-established in metabolic research.[1][2][3][4]

Epiandrosterone itself is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to the potent androgen dihydrotestosterone (B1667394) (DHT).[5][6] Its sulfated form is a major circulating androgen metabolite.[7] Therefore, the accurate measurement of epiandrosterone sulfate is critical for understanding androgen metabolism.

Quantitative Analysis of Steroid Sulfates using Deuterated Internal Standards

The use of deuterated steroid sulfates, including Epiandrosterone Sulfate-d5, is central to the accuracy of quantitative methods developed for clinical and research applications. These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), offer high sensitivity and specificity.

Performance of Analytical Methods

The following tables summarize typical quantitative performance data for LC-MS/MS methods used to measure steroid sulfates, illustrating the utility of deuterated internal standards.

Table 1: LC-MS/MS Method Validation Parameters for Steroid Sulfate Analysis

ParameterTypical ValueDescription
Lower Limit of Quantification (LLOQ)0.01 - 0.5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ)10 - 5000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (R²)> 0.99A measure of how well the calibration curve fits a linear regression, indicating a proportional response to concentration.
Intra-assay Precision (%CV)< 15%The variation within a single analytical run, expressed as the coefficient of variation.
Inter-assay Precision (%CV)< 15%The variation between different analytical runs, expressed as the coefficient of variation.
Accuracy (% Bias)± 15%The closeness of the measured value to the true value, expressed as the percentage bias.
Recovery85 - 115%The efficiency of the extraction process, determined by comparing the analyte signal in a spiked sample to a neat standard.[8]
Matrix EffectMinimalThe influence of co-eluting substances from the biological matrix on the ionization of the analyte.

Table 2: Concentration Ranges for Androsterone (B159326) Sulfate and Epiandrosterone Sulfate in Human Serum

AnalyteConcentration Range (µg/mL)Reference
Androsterone Sulfate0.02 - 5[9]
Epiandrosterone Sulfate0.005 - 1.5[9]

Experimental Protocols

The following sections provide a detailed, representative methodology for the analysis of epiandrosterone sulfate in a biological matrix using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect blood into appropriate tubes and process to obtain serum or plasma. Store at -80°C until analysis.

  • Internal Standard Spiking: To a 100 µL aliquot of serum/plasma, add a known amount of this compound solution (e.g., 10 ng).

  • Deproteinization: Add 300 µL of cold acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol (B129727) followed by water.

    • Load the supernatant from the deproteinization step onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent to remove other interferences.

    • Elute the steroid sulfates with an appropriate solvent mixture (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sulfated steroids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (epiandrosterone sulfate) and the internal standard (Epiandrosterone Sulfate-d5) are monitored.

Visualizing Metabolic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of epiandrosterone and a typical experimental workflow for its analysis.

Metabolic Pathway of Epiandrosterone

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Epiandrosterone Epiandrosterone DHEA->Epiandrosterone 5α-reductase, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Androstanediol Androstanediol DHT->Androstanediol 3β-HSD Androstanediol->Epiandrosterone 17β-HSD Epiandrosterone_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone_Sulfate SULT2A1 cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Spike Spike with Epiandrosterone Sulfate-d5 Sample->Spike Deproteinize Protein Precipitation Spike->Deproteinize SPE Solid-Phase Extraction (SPE) Deproteinize->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

References

Methodological & Application

Application Note: Quantitative Analysis of Epiandrosterone Sulfate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Epiandrosterone Sulfate in human serum. Epiandrosterone Sulfate is a key metabolite in the androgen synthesis and metabolism pathway, and its accurate measurement is crucial for research in endocrinology, clinical chemistry, and drug development. This protocol utilizes "Epiandrosterone Sulfate Sodium Salt-d5" as an internal standard to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by a rapid LC-MS/MS analysis, making it suitable for high-throughput applications.

Introduction

Epiandrosterone Sulfate is a sulfated steroid that serves as a significant marker for the activity of 5α-reductase, an enzyme pivotal in androgen metabolism. Accurate quantification of Epiandrosterone Sulfate is essential for understanding various physiological and pathological conditions, including androgen-related disorders. LC-MS/MS has become the gold standard for steroid analysis due to its high selectivity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity. This protocol provides a detailed methodology for the reliable quantification of Epiandrosterone Sulfate in serum using a stable isotope-labeled internal standard, Epiandrosterone Sulfate-d5.

Experimental Protocols

Sample Preparation (Protein Precipitation & Extraction)
  • Thaw Samples: Allow serum samples and internal standard to thaw completely at room temperature.

  • Spike Internal Standard: To 100 µL of serum sample, add 10 µL of Epiandrosterone Sulfate-d5 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each sample.

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Methanol).

  • Vortex and Transfer: Vortex the reconstituted sample for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
1.030
5.095
6.095
6.130
8.030

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Epiandrosterone Sulfate369.297.025
Epiandrosterone Sulfate-d5374.297.025

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85-115%
Recovery > 80%

Table 2: Sample Quantitative Data (Example)

Sample IDEpiandrosterone Sulfate (ng/mL)
Control 125.4
Control 228.1
Patient A45.8
Patient B15.2

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 100 µL Serum Sample spike Spike with Epiandrosterone Sulfate-d5 sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute vial Transfer to Autosampler Vial reconstitute->vial lc Liquid Chromatography (C18 Column) vial->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantification of Epiandrosterone Sulfate.

pathway DHEAS DHEA-S DHEA DHEA DHEAS->DHEA enzyme1 Sulfatase DHEA->DHEAS Androstenedione Androstenedione DHEA->Androstenedione enzyme2 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Epiandrosterone Epiandrosterone Androstenedione->Epiandrosterone enzyme3 17β-HSD enzyme4 5α-Reductase Testosterone->Androstenedione DHT Dihydrotestosterone (DHT) Testosterone->DHT DHT->Epiandrosterone Epi_S Epiandrosterone Sulfate Epiandrosterone->Epi_S enzyme5 Sulfotransferase

Application Notes and Protocols for Epiandrosterone Sulfate Sodium Salt-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of endogenous steroids is crucial in numerous areas of research, including endocrinology, clinical diagnostics, and anti-doping efforts. Epiandrosterone (B191177), a downstream metabolite of dehydroepiandrosterone (B1670201) (DHEA), and its sulfated conjugate, epiandrosterone sulfate (B86663) (Epi-S), are important biomarkers for androgen metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This document provides detailed application notes and protocols for the use of Epiandrosterone Sulfate Sodium Salt-d5 as an internal standard for the quantitative analysis of endogenous epiandrosterone sulfate in biological matrices by LC-MS/MS.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₉H₂₄D₅NaO₅S
Molecular Weight 397.53 g/mol
Appearance White to off-white solid
Purity ≥98%
Isotopic Purity ≥99% Deuterium

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical procedure. This "internal standard" is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization.

Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately calculate the concentration of the endogenous analyte, correcting for any losses or variations that may have occurred during the sample preparation and analysis process.

Steroid Biosynthesis Pathway

The following diagram illustrates the position of Epiandrosterone within the broader context of steroid hormone biosynthesis, originating from cholesterol.

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone 17-OH-Pregnenolone->17-OH-Progesterone DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione DHEA->Androstenedione Epiandrosterone Epiandrosterone DHEA->Epiandrosterone Testosterone Testosterone Androstenedione->Testosterone Androsterone Androsterone Androstenedione->Androsterone Androstenedione->Epiandrosterone DHT Dihydrotestosterone Testosterone->DHT 5α-reductase DHT->Epiandrosterone Epiandrosterone\nSulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone\nSulfate SULT2A1

Simplified Steroid Biosynthesis Pathway.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.

  • Store at -20°C.

b. Internal Standard Working Solution (1 µg/mL):

  • Dilute the 1 mg/mL stock solution 1:1000 with methanol:water (1:1, v/v).

  • This working solution will be used to spike samples.

c. Analyte Stock and Calibration Standards:

  • Prepare a 1 mg/mL stock solution of non-labeled Epiandrosterone Sulfate Sodium Salt.

  • Perform serial dilutions in a surrogate matrix (e.g., charcoal-stripped serum) to prepare calibration standards at concentrations ranging from, for example, 0.5 to 500 ng/mL.

Sample Preparation from Human Serum

The following workflow outlines a common procedure for extracting steroid sulfates from serum.

sample_prep_workflow start Serum Sample (e.g., 200 µL) add_is Add Internal Standard (Epiandrosterone-d5-Sulfate) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge spe Solid-Phase Extraction (SPE) (e.g., Oasis HLB) vortex_centrifuge->spe wash Wash SPE Cartridge spe->wash elute Elute Steroids wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Serum Sample Preparation Workflow.

Detailed Protocol:

  • Sample Collection: Collect whole blood and process to obtain serum. Store serum samples at -80°C until analysis.

  • Internal Standard Spiking: To 200 µL of serum sample, calibrator, or quality control sample, add 10 µL of the 1 µg/mL Epiandrosterone Sulfate-d5 working solution.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile.

  • Vortex and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

b. Mass Spectrometry (MS) Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

c. MRM Transitions:

The exact m/z values for precursor and product ions should be optimized on the specific mass spectrometer used. The following are theoretical values.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Epiandrosterone Sulfate369.297.0 (Sulfate fragment)Instrument Dependent
Epiandrosterone Sulfate-d5 (Internal Standard) 374.2 97.0 (Sulfate fragment) Instrument Dependent

Data Presentation and Method Performance

The following tables summarize typical quantitative data that can be expected from a validated LC-MS/MS method using Epiandrosterone Sulfate-d5 as an internal standard. These values are illustrative and should be established for each specific laboratory and application.

Table 1: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery 85 - 105%
Matrix Effect Corrected by internal standard

Table 2: Quality Control (QC) Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low1.51.4596.78.5
Medium7578.2104.36.2
High400390.197.55.1

Logical Workflow for Data Analysis

The final step is the processing of the acquired data to determine the concentration of the analyte in the unknown samples.

data_analysis_workflow acquire_data Acquire LC-MS/MS Data (MRM mode) integrate_peaks Integrate Chromatographic Peaks (Analyte and Internal Standard) acquire_data->integrate_peaks calculate_ratios Calculate Peak Area Ratios (Analyte / Internal Standard) integrate_peaks->calculate_ratios calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) calculate_ratios->calibration_curve interpolate Interpolate Unknown Sample Ratios on Calibration Curve calibration_curve->interpolate calculate_concentration Calculate Analyte Concentration in Unknown Samples interpolate->calculate_concentration final_report Final Report calculate_concentration->final_report

Quantitative Data Analysis Workflow.

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of endogenous epiandrosterone sulfate in biological matrices using LC-MS/MS. Its use in an isotope dilution methodology allows for the correction of analytical variability, leading to reliable and reproducible results. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for steroid analysis.

Application Notes and Protocols for Steroid Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sample preparation of biological matrices for the quantitative analysis of steroids using deuterated internal standards. The inclusion of stable isotope-labeled standards is a critical component for achieving high accuracy and precision by correcting for analyte losses during sample processing and compensating for matrix effects in mass spectrometry-based assays.[1]

Introduction

The accurate quantification of steroid hormones is essential in various fields, including clinical diagnostics, endocrinology, and sports medicine. Steroids are often present at low concentrations in complex biological matrices such as serum, plasma, and urine. Isotope dilution mass spectrometry (ID-MS), which utilizes deuterated internal standards, has become the gold standard for steroid analysis due to its high specificity and sensitivity.[2][3] Deuterated standards are chemically identical to the analytes of interest, ensuring they behave similarly during extraction, derivatization, and ionization, thus providing reliable quantification.

Experimental Workflow Overview

The general workflow for steroid analysis involves sample collection, addition of a deuterated internal standard mixture, extraction of the analytes from the biological matrix, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Steroid Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_optional Optional for GC-MS Sample Biological Sample (Serum, Plasma, Urine) AddIS Spike with Deuterated Internal Standards Sample->AddIS Extraction Extraction (PPT, LLE, SPE, SLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization Evaporation->Derivatization LCMS LC-MS/MS or GC-MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant Derivatization->Reconstitution

Caption: A generalized workflow for the quantitative analysis of steroids from biological samples.

Quantitative Data Summary

The use of deuterated internal standards significantly improves the analytical performance of steroid assays. Below is a summary of typical recovery rates and limits of quantification (LOQ) for various steroids using different extraction methods.

SteroidMatrixExtraction MethodRecovery (%)LOQ (pg/mL)Reference
11-DeoxycortisolSerumSolid Phase Extraction (SPE)Not Reported5[4]
17-OH ProgesteroneSerumSolid Phase Extraction (SPE)Not Reported5[4]
AldosteroneSerumSolid Phase Extraction (SPE)4210[4]
AndrostenedioneSerumSolid Phase Extraction (SPE)Not Reported1[4]
CorticosteroneSerumSolid Phase Extraction (SPE)Not Reported10[4]
CortisolSerumSolid Phase Extraction (SPE)Not Reported10[4]
CortisoneSerumSolid Phase Extraction (SPE)Not Reported5[4]
EstradiolSerumSolid Phase Extraction (SPE)Not Reported5[4]
EstroneSerumSolid Phase Extraction (SPE)Not Reported5[4]
ProgesteroneSerumSolid Phase Extraction (SPE)Not Reported5[4]
TestosteroneSerumSolid Phase Extraction (SPE)952[4]
Multiple SteroidsSerum/PlasmaSupported Liquid Extraction (SLE)90 - 107500[5]
Multiple SteroidsSerum/PlasmaSolid Phase Extraction (SPE)87 - 101Not Reported[6]

Experimental Protocols

Detailed methodologies for common sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.[7][8]

Materials:

  • Biological sample (e.g., 200 µL serum or plasma)[7]

  • Deuterated internal standard mix in acetonitrile[7]

  • Acetonitrile (B52724) (ACN)[7]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.[7]

  • Add 300 µL of acetonitrile containing the deuterated internal standards.[7]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[9]

  • Centrifuge the samples at 14,000 rpm for 5-10 minutes to pellet the precipitated proteins.[9][10]

  • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).[8]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting steroids from biological fluids.[11][12]

Materials:

  • Biological sample (e.g., 100 µL plasma)[5]

  • Deuterated internal standard mix

  • Methyl tert-butyl ether (MTBE) or Diethyl ether[10][13]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator or SpeedVac)[12]

  • Reconstitution solvent (e.g., 50% methanol)[5]

Procedure:

  • Pipette 100 µL of the plasma sample into a clean glass tube.[5]

  • Add the deuterated internal standard solution.

  • Add 1 mL of MTBE.[10]

  • Cap the tube and vortex for 2-5 minutes.[10][13]

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[14]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.[5]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.[10]

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to PPT and LLE by utilizing a solid sorbent to retain the analytes of interest while interferences are washed away.[6][15]

Materials:

  • SPE cartridges (e.g., C18)[6]

  • Biological sample (e.g., 100 µL serum or plasma)[6]

  • Deuterated internal standard mix

  • Methanol (B129727) (for conditioning)[12]

  • Water (for washing)[6]

  • Hexane (B92381) (for washing)[6]

  • Ethyl acetate (B1210297) (for elution)[6]

  • SPE vacuum manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Condition the SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of water through the column.[12]

  • Spike 100 µL of the biological sample with the deuterated internal standard mix.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove interfering substances.[6]

  • Elute the steroids with 1 mL of ethyl acetate.[6]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 4: Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to LLE that avoids the formation of emulsions.[5]

Materials:

  • SLE 96-well plate[5]

  • Biological sample (e.g., 100 µL human plasma)[5]

  • Deuterated internal standard mix

  • HPLC-grade water[5]

  • Dichloromethane (B109758) (for elution)[5]

  • 96-well collection plate[5]

  • Evaporation system

  • Reconstitution solvent (e.g., 50% methanol)[5]

Procedure:

  • Pre-treat the sample by diluting 100 µL of plasma with 100 µL of HPLC-grade water.[5]

  • Add the deuterated internal standard solution.

  • Load the 200 µL of the pre-treated sample onto the SLE plate.[5]

  • Apply a short pulse of vacuum to initiate flow and wait for five minutes.[5]

  • Elute the analytes with 1 mL of dichloromethane into a 96-well collection plate.[5]

  • Evaporate the solvent to dryness.[5]

  • Reconstitute the samples in 100 µL of 50% methanol.[5]

  • Vortex to ensure complete reconstitution before analysis.[5]

Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the steroids.[16][17] Silylation is a common derivatization technique.[18]

Materials:

Procedure:

  • To the dry residue of the extracted sample, add a 100 µL aliquot of the derivatization reagent.[14]

  • Incubate the tube at 60°C for 40 minutes.[14]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

LC-MS/MS Analysis

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for the quantitative analysis of steroids due to its high selectivity and sensitivity.[1]

  • Chromatographic Column: A C18 or C8 reversed-phase column is typically used.[7][10][19]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium fluoride (B91410) or formic acid, is employed for separation.[10][19]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.[1] Atmospheric pressure photoionization (APPI) can also be advantageous for certain steroids.[3]

  • MRM Transitions: For each steroid and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure accurate identification and quantification.[1]

The Role of Deuterated Standards in Quantification

The fundamental principle behind using a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.[1] This ratio corrects for variations throughout the analytical process.

Quantification Principle cluster_ms Mass Spectrometer Analyte Analyte in Sample (Unknown Concentration) AnalyteSignal Analyte Signal (Peak Area) Analyte->AnalyteSignal IS Deuterated Internal Standard (Known Concentration) IS_Signal IS Signal (Peak Area) IS->IS_Signal Ratio Calculate Peak Area Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Determine Analyte Concentration CalCurve->FinalConc

Caption: The logical relationship for quantification using a deuterated internal standard.

References

Application Notes and Protocols: Epiandrosterone Sulfate Sodium Salt-d5 in Clinical Chemistry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiandrosterone (B191177) sulfate (B86663) is an endogenous steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] Its quantification in biological matrices is crucial for understanding various physiological and pathological processes. In clinical chemistry, the accurate measurement of steroid hormones is paramount for diagnosing and monitoring endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[2]

Epiandrosterone Sulfate Sodium Salt-d5 is a deuterated analog of epiandrosterone sulfate. Its utility as an internal standard in LC-MS/MS assays is indispensable for accurate quantification. By mimicking the chemical and physical properties of the endogenous analyte, it compensates for variations in sample preparation and instrument response, ensuring reliable and reproducible results.

These application notes provide a comprehensive overview of the use of this compound in clinical chemistry assays, complete with detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and analytical workflows.

Application: Internal Standard for LC-MS/MS Quantification of Epiandrosterone Sulfate

This compound is primarily used as an internal standard for the quantitative analysis of epiandrosterone sulfate in biological samples, such as serum and plasma, by LC-MS/MS. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and fragmentation, thereby correcting for matrix effects and procedural losses.

Key Experimental Data

The following tables summarize the essential quantitative data for the LC-MS/MS analysis of Epiandrosterone Sulfate using this compound as an internal standard. The data is compiled from established methodologies for steroid sulfate profiling.[3]

Table 1: Mass Spectrometry Parameters for Epiandrosterone Sulfate and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Tube Lens (V)
Epiandrosterone Sulfate369.297.035110
Epiandrosterone Sulfate-d5374.297.035110

Table 2: Chromatographic and Method Validation Parameters

ParameterValue
Chromatographic Column Accucore Phenyl-X (100 × 2.1 mm, 2.6 μm)[3]
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (pH 7) in 85% Water / 15% Acetonitrile[3]
Mobile Phase B 70% Methanol (B129727) / 30% Acetonitrile[3]
Validation Range in Serum 0.005 - 1.5 µg/mL[4]
Average Recovery 97.6%[3]
Intra-assay Precision (CV%) < 8.0%[3]
Inter-assay Precision (CV%) < 6.3%[3]

Experimental Protocols

Protocol 1: Quantification of Epiandrosterone Sulfate in Human Serum by LC-MS/MS

This protocol details the steps for the extraction and quantification of epiandrosterone sulfate from human serum using this compound as an internal standard.

1. Materials and Reagents:

  • Human serum samples

  • Epiandrosterone Sulfate standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane

  • Chloroform (B151607)

  • Ammonium Acetate

  • Ammonium Hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., SepPak C18)[3]

2. Sample Preparation (Solid-Phase Extraction):

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[3]

  • Sample Loading: Dilute the serum sample with water and load it onto the conditioned cartridge.[3]

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform to remove interfering substances.[3]

  • Elution: Elute the steroid sulfates from the cartridge with 4 mL of methanol.[3]

  • Evaporation and Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.[3]

  • Centrifugation: Centrifuge the reconstituted sample to pellet any particulate matter before injection.

3. LC-MS/MS Analysis:

  • LC System: Agilent 1200SL HPLC system or equivalent.[3]

  • Column: Accucore Phenyl-X (100 × 2.1 mm, 2.6 μm).[3]

  • Mobile Phases:

    • A: 10 mM Ammonium Acetate (pH 7) in 85% Water / 15% Acetonitrile.[3]

    • B: 70% Methanol / 30% Acetonitrile.[3]

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of epiandrosterone sulfate from other endogenous steroids.

  • Injection Volume: 10 µL.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Fisher TSQ Quantum Ultra) operated in negative ion mode with a Heated Electrospray Ionization (HESI) source.[3]

  • Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 1.

4. Data Analysis:

  • Quantify the concentration of epiandrosterone sulfate by calculating the peak area ratio of the analyte to the internal standard (Epiandrosterone Sulfate-d5).

  • Generate a calibration curve using known concentrations of Epiandrosterone Sulfate standard spiked into a surrogate matrix (e.g., stripped serum) with a fixed concentration of the internal standard.

Visualizations

G cluster_steroidogenesis Simplified Steroidogenesis Pathway of Epiandrosterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Epiandrosterone Epiandrosterone DHEA->Epiandrosterone 5α-reductase Testosterone Testosterone Androstenedione->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Epiandrosterone_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone_Sulfate SULT2A1

Caption: Metabolic pathway showing the synthesis of Epiandrosterone and its subsequent sulfation.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Serum Sample + Epiandrosterone Sulfate-d5 (IS) SPE Solid-Phase Extraction (SPE) Sample->SPE 1. Sample Preparation Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon 2. Analyte Isolation LC_MS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LC_MS 3. Injection Data Data Acquisition & Quantification LC_MS->Data 4. Detection

Caption: Workflow for the quantification of Epiandrosterone Sulfate in serum by LC-MS/MS.

References

Application Note: Quantitative Analysis of Epiandrosterone Sulfate in Human Serum by LC-MS/MS Using Epiandrosterone Sulfate Sodium Salt-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of epiandrosterone (B191177) sulfate (B86663) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Epiandrosterone Sulfate Sodium Salt-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the sensitive and selective quantification of epiandrosterone sulfate. This method is suitable for clinical research, endocrinology studies, and drug development applications requiring reliable measurement of this steroid hormone.

Introduction

Epiandrosterone sulfate is a sulfated metabolite of the adrenal androgen dehydroepiandrosterone (B1670201) (DHEA) and a minor constituent in normal human urine.[3] As a member of the steroid hormone family, it plays a role in various physiological processes. Accurate quantification of steroid hormones like epiandrosterone sulfate is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[1][4][5]

A critical aspect of achieving reliable quantitative results with LC-MS/MS is the use of an appropriate internal standard.[1] Stable isotope-labeled internal standards, such as this compound, are ideal as they have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution allows for accurate correction of any analyte loss or matrix-induced signal suppression or enhancement, leading to highly reliable and reproducible data.[2]

This application note provides a detailed protocol for the extraction and quantification of epiandrosterone sulfate in human serum using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Epiandrosterone Sulfate standard

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human serum (drug-free)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical balance

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Pipettes and tips

Sample Preparation: Liquid-Liquid Extraction
  • Thaw serum samples and internal standard solutions at room temperature.

  • To 200 µL of serum sample, add 10 µL of the reconstituted internal standard mix (this compound).[2]

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction and vortex thoroughly.[2]

  • To freeze the aqueous layer and allow for quantitative recovery of the organic layer, place the extraction vials at -80 °C for 15 minutes.[2]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of the mobile phase.[2]

  • Inject 25 µL of the reconstituted sample onto the LC-MS/MS system.[2]

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.3-0.5 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5-10 µL.[1]

  • Gradient: A linear gradient should be optimized to ensure baseline separation of epiandrosterone sulfate from other endogenous components. A typical gradient might start at a lower percentage of Mobile Phase B and ramp up to a higher percentage to elute the analyte.

Tandem Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally suitable for sulfated steroids.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for both epiandrosterone sulfate and its deuterated internal standard. At least two transitions (a quantifier and a qualifier) are recommended for each compound to ensure accurate identification and quantification.[1]

Data Presentation

The following tables summarize the expected performance characteristics of the method. The data is representative and should be validated in the user's laboratory.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Epiandrosterone Sulfate0.5 - 500> 0.990.5

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Epiandrosterone Sulfate1.5< 15< 1585 - 115
50< 10< 1090 - 110
400< 10< 1090 - 110

Data presented in the tables are for illustrative purposes. Actual values may vary depending on the specific instrumentation and laboratory conditions.

Visualization

Signaling Pathway

steroid_synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Epiandrosterone Epiandrosterone DHEA->Epiandrosterone Testosterone Testosterone Androstenedione->Testosterone Epiandrosterone\nSulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone\nSulfate Sulfotransferase

Caption: Simplified steroidogenesis pathway highlighting the formation of Epiandrosterone Sulfate.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Serum_Sample Serum Sample (200 µL) Add_IS Add Internal Standard (Epiandrosterone Sulfate-d5) Serum_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow for the quantitative analysis of Epiandrosterone Sulfate.

Logical Relationship

logical_relationship cluster_analyte Analyte cluster_is Internal Standard Analyte_Response Epiandrosterone Sulfate Peak Area Ratio Peak Area Ratio Analyte_Response->Ratio IS_Response Epiandrosterone Sulfate-d5 Peak Area IS_Response->Ratio IS_Concentration Known Concentration Calibration_Curve Calibration Curve IS_Concentration->Calibration_Curve Ratio->Calibration_Curve Final_Concentration Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of epiandrosterone sulfate in human serum. The use of the stable isotope-labeled internal standard, this compound, is essential for achieving the high accuracy and precision required for research and development applications. The detailed protocol for sample preparation and LC-MS/MS analysis can be readily implemented in laboratories equipped with the necessary instrumentation.

References

Application of Epiandrosterone Sulfate Sodium Salt-d5 in Endocrinology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiandrosterone (B191177) sulfate (B86663) is a sulfated endogenous steroid and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] The accurate quantification of epiandrosterone sulfate and other steroid hormones is crucial for the diagnosis and research of various endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[2][3] In LC-MS/MS-based quantification, stable isotope-labeled internal standards are essential for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Epiandrosterone Sulfate Sodium Salt-d5 is a deuterated form of epiandrosterone sulfate, making it an ideal internal standard for the accurate measurement of its unlabeled counterpart in biological matrices.

This document provides detailed application notes and protocols for the use of this compound in endocrinology studies, focusing on its application in quantitative analysis by LC-MS/MS.

Application: Internal Standard for Quantitative Analysis of Epiandrosterone Sulfate

This compound serves as an ideal internal standard for the quantification of endogenous epiandrosterone sulfate in biological samples, such as serum and plasma, using LC-MS/MS. Its chemical structure is nearly identical to the analyte, but with a mass shift of +5 Da due to the deuterium (B1214612) atoms. This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and fragmentation, while being distinguishable by the mass spectrometer.

Key Advantages:
  • High Accuracy and Precision: Corrects for sample loss during extraction and variations in instrument response.

  • Specificity: The distinct mass-to-charge ratio (m/z) of the deuterated standard prevents interference from endogenous compounds.

  • Improved Method Robustness: Minimizes the impact of matrix effects on quantification.

Experimental Protocols

Quantitative Analysis of Epiandrosterone Sulfate in Human Serum by LC-MS/MS

This protocol describes a method for the determination of epiandrosterone sulfate in human serum using this compound as an internal standard. The method involves protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.

Materials and Reagents:

  • Epiandrosterone Sulfate Sodium Salt

  • This compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WAX)

  • Human serum samples (store at -80°C)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare stock solutions of epiandrosterone sulfate and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard (this compound) by diluting the stock solution in methanol to a final concentration of 10 ng/mL.[4]

    • Prepare a series of calibration standards by spiking known concentrations of epiandrosterone sulfate into a surrogate matrix (e.g., charcoal-stripped serum).

  • Sample Preparation:

    • Thaw serum samples, calibrators, and quality control samples on ice.

    • To 100 µL of serum, add 10 µL of the internal standard working solution (10 ng/mL this compound).

    • Add 200 µL of cold acetonitrile to precipitate proteins.[2]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a suitable solvent (e.g., hexane) to remove non-polar interferences.[3]

    • Elute the analytes with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase column suitable for steroid analysis (e.g., C18, 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

      • Create a suitable gradient to separate epiandrosterone sulfate from other endogenous steroids. A typical gradient might start at 30% B, ramp up to 95% B, and then re-equilibrate.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the appropriate precursor-to-product ion transitions for both epiandrosterone sulfate and its deuterated internal standard. The exact m/z values may need to be optimized for the specific instrument used. Based on structurally similar compounds, the transitions would be in the following ranges:

        • Epiandrosterone Sulfate: Precursor ion (Q1) ~m/z 369.2, Product ion (Q3) ~m/z 97.0 (sulfate group).

        • Epiandrosterone Sulfate-d5: Precursor ion (Q1) ~m/z 374.2, Product ion (Q3) ~m/z 97.0.

  • Data Analysis:

    • Quantify the concentration of epiandrosterone sulfate in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the analysis of sulfated steroids using LC-MS/MS with deuterated internal standards. Note that specific values can vary depending on the instrumentation and exact protocol used.

Table 1: LC-MS/MS Method Validation Parameters for Steroid Sulfates

ParameterEpiandrosterone SulfateAndrosterone (B159326) SulfateDHEA-S
Linearity Range (µg/mL) 0.005 - 1.5[3]0.02 - 5[3]0.04 - 15 µmol/L (~15 - 5800 ng/mL)[4]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]20 ng/mL[3]40 ng/mL[5]
Intra-assay Precision (%CV) < 15%< 15%< 10%
Inter-assay Precision (%CV) < 15%< 15%< 10%
Recovery (%) > 85%> 85%> 90%

Data compiled and adapted from multiple sources for illustrative purposes.[3][4][5]

Table 2: Example MRM Transitions for Sulfated Steroids (Negative Ion Mode)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Epiandrosterone Sulfate 369.297.0-35
Epiandrosterone Sulfate-d5 (Internal Standard) 374.297.0-35
Androsterone Sulfate 369.297.0-35
DHEA-S 367.297.0-35
DHEA-S-d5 (Internal Standard) 372.297.0-35

Note: These are typical values and should be optimized for the specific mass spectrometer being used.

Mandatory Visualizations

Steroidogenesis Pathway

The following diagram illustrates the position of epiandrosterone and its sulfated form within the broader steroidogenesis pathway.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 17a-OH-Progesterone 17α-OH-Progesterone 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3β-HSD Epiandrosterone Epiandrosterone DHEA->Epiandrosterone 5α-reductase, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone Testosterone->DHT 5α-reductase Androsterone Androsterone DHT->Androsterone Epiandrosterone_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone_Sulfate SULT2A1 workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample 1. Serum Sample (100 µL) Add_IS 2. Add Internal Standard (Epiandrosterone Sulfate-d5) Serum_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation SPE 4. Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation 5. Evaporation SPE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_Separation 7. LC Separation Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification Integration->Quantification

References

Application Notes and Protocols: Epiandrosterone Sulfate Sodium Salt-d5 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiandrosterone (B191177) sulfate (B86663) is a significant metabolite of endogenous and exogenous androgenic anabolic steroids. In forensic toxicology, its detection and quantification in biological matrices such as urine and blood are crucial for identifying the misuse of performance-enhancing drugs, particularly testosterone. The sulfated form of epiandrosterone often exhibits a longer detection window compared to its unconjugated counterparts, making it a valuable long-term marker.[1][2][3] The use of a stable isotope-labeled internal standard, such as Epiandrosterone Sulfate Sodium Salt-d5, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the analysis of epiandrosterone sulfate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is added to the biological sample (urine or serum/plasma). The endogenous, non-labeled epiandrosterone sulfate and the deuterated internal standard are then extracted, chromatographically separated, and detected by a tandem mass spectrometer. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of epiandrosterone sulfate in the sample, ensuring high accuracy and precision.

Materials and Reagents

  • Analytes: Epiandrosterone sulfate sodium salt

  • Internal Standard: this compound

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), or Liquid-Liquid Extraction (LLE) solvents (e.g., Ethyl acetate)

  • Biological Matrices: Human urine, serum, or plasma

Instrumentation

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Protocol 1: Analysis of Epiandrosterone Sulfate in Human Urine

This protocol outlines a method for the quantification of epiandrosterone sulfate in urine using Solid Phase Extraction (SPE) for sample cleanup.

1. Sample Preparation (SPE)

  • Thaw frozen urine samples at room temperature and vortex for 15 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.

  • Take 1 mL of the supernatant and add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B (equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Epiandrosterone Sulfate: Monitor the transition from the precursor ion to a specific product ion.

    • Epiandrosterone Sulfate-d5: Monitor the transition from the deuterated precursor ion to its corresponding product ion.

Protocol 2: Analysis of Epiandrosterone Sulfate in Human Serum/Plasma

This protocol details a method for the quantification of epiandrosterone sulfate in serum or plasma using protein precipitation followed by LLE.

1. Sample Preparation (Protein Precipitation and LLE)

  • Pipette 200 µL of serum or plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS parameters can be the same as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the analysis of epiandrosterone sulfate. These values are illustrative and should be determined for each specific laboratory setup.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery85 - 105%
Matrix Effect< 15%

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Epiandrosterone Sulfate369.297.035
Epiandrosterone Sulfate-d5374.297.035

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Urine/Serum) add_is Add Epiandrosterone Sulfate-d5 IS sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Experimental workflow for Epiandrosterone Sulfate analysis.

signaling_pathway cluster_steroidogenesis Steroid Metabolism cluster_detection Forensic Detection Testosterone Exogenous Testosterone Androstenedione Androstenedione Testosterone->Androstenedione Epiandrosterone Epiandrosterone Androstenedione->Epiandrosterone DHEA DHEA DHEA->Androstenedione Epi_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epi_Sulfate Sulfotransferase LC_MSMS LC-MS/MS Analysis (with Epiandrosterone-d5 IS) Epi_Sulfate->LC_MSMS Quantification Quantification LC_MSMS->Quantification LongTerm Long-term Marker of Abuse Quantification->LongTerm

Metabolic pathway and detection of Epiandrosterone Sulfate.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of epiandrosterone sulfate in forensic toxicology. The detailed protocols and application notes presented here offer a framework for researchers and scientists to develop and validate sensitive and accurate assays for the detection of androgenic anabolic steroid misuse. The longer detection window of epiandrosterone sulfate makes it an invaluable tool in anti-doping and forensic investigations.

References

Application Notes and Protocols for Epiandrosterone Sulfate Sodium Salt-d5 in Veterinary Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5 as an internal standard in the detection and quantification of epiandrosterone and related anabolic steroids in veterinary drug testing. The following protocols and data are intended to guide researchers in developing and validating robust analytical methods for monitoring compliance with anti-doping regulations in performance animals.

Introduction

Epiandrosterone, a metabolite of testosterone (B1683101) and other endogenous steroids, is a prohibited substance in many animal sports. Its detection and quantification are crucial for identifying the illicit use of anabolic agents to enhance performance. Epiandrosterone is often excreted as a sulfate conjugate, making its direct analysis challenging. The use of a stable isotope-labeled internal standard, such as Epiandrosterone Sulfate Sodium Salt-d5, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of these compounds due to its high sensitivity and specificity.

Metabolic Pathway of Epiandrosterone

Epiandrosterone is a key metabolite in the steroidogenic pathway. In many animal species, it is formed from the reduction of dehydroepiandrosterone (B1670201) (DHEA) or as a metabolite of other androgens like testosterone. Understanding this pathway is critical for identifying the parent compound administered and for interpreting analytical results.

Epiandrosterone Metabolism Simplified Metabolic Pathway of Epiandrosterone Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione DHEA DHEA (Dehydroepiandrosterone) Androstenedione->DHEA Epiandrosterone Epiandrosterone DHEA->Epiandrosterone Reduction Epiandrosterone_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone_Sulfate Sulfation

Caption: Simplified metabolic pathway leading to the formation of Epiandrosterone Sulfate.

Experimental Protocols

The following protocols are generalized for the analysis of epiandrosterone sulfate in animal urine (e.g., equine) and can be adapted for other biological matrices.

Sample Preparation Workflow

Sample Preparation Workflow Workflow for Sample Preparation and Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Urine Sample Collection Internal_Standard Spike with Epiandrosterone Sulfate Sodium Salt-d5 Sample_Collection->Internal_Standard Hydrolysis Enzymatic Hydrolysis (if targeting free epiandrosterone) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE For direct sulfate analysis Hydrolysis->SPE Optional for direct sulfate analysis Elution Elution of Analytes SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General workflow for the extraction and analysis of Epiandrosterone Sulfate from animal urine.

Detailed Protocol for Equine Urine Sample Preparation

This protocol is adapted from established methods for anabolic steroid analysis in horse urine.[1][2]

  • Sample Pre-treatment :

    • To 1 mL of equine urine, add 25 µL of an internal standard working solution of this compound in methanol (B129727).

    • Vortex the sample for 30 seconds.

    • For the analysis of total epiandrosterone (free and conjugated), proceed to enzymatic hydrolysis. For direct analysis of the sulfate conjugate, this step can be omitted.

  • Enzymatic Hydrolysis (Optional) :

    • Add 1 mL of acetate (B1210297) buffer (pH 5.0) to the sample.

    • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate at 50°C for 2 hours.

    • Cool the sample to room temperature.

  • Solid-Phase Extraction (SPE) :

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated (or hydrolyzed) sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution :

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Epiandrosterone Sulfate. These may require optimization for specific instrumentation.

ParameterValue
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Gradient Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Epiandrosterone Sulfate) Precursor ion (m/z) and product ion (m/z) to be determined empirically
MRM Transition (Epiandrosterone Sulfate-d5) Precursor ion (m/z) and product ion (m/z) to be determined empirically
Collision Energy To be optimized for specific transitions
Source Temperature 350°C
Quantitative Data

Endogenous concentrations of epiandrosterone and its conjugates can vary significantly between species, sex, and individual animals.[3][4] The following table provides hypothetical, yet representative, data for a validation study.

AnalyteMatrixSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Epiandrosterone SulfateEquine Urine1.00.9898.07.5
10.010.3103.05.2
100.097.597.53.1
Epiandrosterone SulfateCanine Plasma1.01.05105.08.1
10.09.999.06.3
100.0101.2101.24.5

Conclusion

The use of this compound as an internal standard is crucial for the accurate and reliable quantification of epiandrosterone sulfate in veterinary drug testing. The provided protocols and data serve as a foundation for laboratories to develop and validate their own methods for monitoring anabolic steroid abuse in performance animals. Method optimization and validation are essential to ensure compliance with regulatory standards.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Steroids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for deuterated steroids. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated steroids used in mass spectrometry?

A1: Deuterated steroids are invaluable in mass spectrometry, primarily serving as internal standards (IS) for quantitative analysis.[1] Their chemical properties are nearly identical to their non-deuterated (endogenous) counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization.[1] However, their increased mass allows them to be distinguished by the mass spectrometer. By adding a known quantity of a deuterated steroid to a sample, variations in sample extraction, matrix effects, and instrument response can be accurately normalized, leading to more precise and reliable quantification of the target steroid.[1]

Q2: What is the "chromatographic isotope effect" and how does it impact my analysis?

A2: The chromatographic isotope effect refers to the phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated analogs, particularly in reverse-phase liquid chromatography.[2] This occurs due to the minor differences in physicochemical properties arising from the mass difference between deuterium (B1214612) and hydrogen. While a small, consistent shift may not significantly impact results, complete co-elution with the analyte is ideal for optimal correction of matrix effects.[2] If the separation is substantial, it could lead to differential matrix effects and impact the accuracy of quantification.[2][3]

Q3: How much of a mass difference is recommended between the analyte and the deuterated internal standard?

A3: A mass difference of at least three atomic mass units (amu) is generally recommended.[4] This helps to minimize "cross-talk" or isotopic interference, where the natural isotopic abundance of the analyte (specifically the M+1 and M+2 peaks) contributes to the signal of the deuterated internal standard.[4] Using an internal standard with a higher degree of deuteration (e.g., D5 or greater) is preferable to minimize this overlap.[4]

Q4: Can I use a single deuterated steroid as an internal standard for multiple analytes?

A4: While it is technically possible, it is not the recommended approach for achieving the highest accuracy.[4] The most precise quantification is obtained when each analyte has its own corresponding, co-eluting, isotopically labeled internal standard.[4] This ensures that any variations in the analytical process are accounted for as accurately as possible for each specific compound.

Q5: What are the key differences between using deuterated and ¹³C-labeled internal standards?

A5: Both deuterated and ¹³C-labeled compounds are used as internal standards. However, ¹³C-labeled standards are often considered more stable as the carbon-13 isotopes are integrated into the carbon skeleton of the molecule, making them less susceptible to exchange with hydrogen atoms in the solvent or matrix.[3] Deuterium labels, if located on exchangeable sites (like hydroxyl groups), can sometimes be lost or exchanged.[3] Additionally, ¹³C-labeled standards are less likely to exhibit a significant chromatographic isotope effect, leading to better co-elution with the analyte.[3][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of deuterated steroids by mass spectrometry.

Issue 1: Poor or No Signal for the Deuterated Internal Standard
Potential Cause Troubleshooting Steps
Incorrect Concentration Verify the concentration of the working solution of the internal standard.[2]
Standard Degradation Check the storage conditions and expiration date of the standard. Prepare a fresh stock solution if necessary.[2]
Inefficient Ionization Optimize the ionization source parameters, such as spray voltage, gas temperatures, and gas flow rates, specifically for the deuterated standard.[2][6]
Instrument Tuning/Calibration Perform a full instrument tuning and calibration according to the manufacturer's recommendations.[2][7]
System Contamination Check for and clean any potential sources of contamination in the LC system or mass spectrometer ion source.[7]
Issue 2: Inaccurate or Biased Quantification Results
Potential Cause Troubleshooting Steps
Incorrect Purity Assessment Verify the isotopic and chemical purity of the deuterated standard.[2]
Presence of Unlabeled Analyte Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2]
Differential Extraction Recovery Optimize the sample extraction procedure to ensure consistent and equivalent recovery for both the analyte and the internal standard.[2]
Chromatographic Shift If the isotope effect is causing significant separation, adjust the mobile phase composition or gradient to improve co-elution.[2]
Non-Linear Calibration Curve This may be due to ion source saturation at high concentrations or isotopic interference.[4] Consider diluting samples, using a higher mass-labeled standard, or employing mathematical corrections if available in your software.[4]
Issue 3: Inconsistent Analyte to Internal Standard Response Ratio
Potential Cause Troubleshooting Steps
Deuterium Exchange Ensure the deuterated standard is labeled at stable positions on the carbon skeleton.[2] Avoid highly acidic or basic conditions if the label is potentially labile.[2]
Differential Matrix Effects If the analyte and internal standard are chromatographically separated, they may experience different levels of ion suppression or enhancement from the matrix.[2] Adjust chromatographic conditions to achieve co-elution.[2]
Isotopic Interference ("Cross-Talk") Check for and subtract any contribution from the natural isotopic abundance of the analyte to the internal standard's signal, especially at high analyte concentrations.[4]
Instrument Instability Monitor for fluctuations in spray stability, gas flows, and temperatures.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for removing proteins from plasma or serum samples.

Materials:

  • Plasma/serum sample

  • Deuterated internal standard stock solution

  • Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[9]

  • Add 10 µL of the deuterated internal standard stock solution to the sample.[9]

  • Vortex briefly to mix.[9]

  • Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.[9]

  • Vortex vigorously for 1 minute.[9]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean LC vial for analysis, avoiding the protein pellet.[9]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup for complex matrices like urine, reducing matrix effects.[9]

Materials:

  • Urine sample

  • Deuterated internal standard stock solution

  • SPE cartridges (e.g., C18)

  • Vacuum manifold

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex.[9]

  • Conditioning: Place the SPE cartridges on the vacuum manifold and pass 1 mL of methanol through each cartridge.[9]

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridges to dry out.[9]

  • Sample Loading: Load the pre-treated urine sample onto the cartridge and apply a gentle vacuum to draw the sample through at a rate of approximately 1 mL/min.[9]

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.[9]

  • Drying: Dry the cartridge under vacuum for 5 minutes.[9]

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute the analyte and internal standard.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent and transfer to an LC vial for analysis.[9]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Steroid Analysis

This table provides a starting point for method development. Optimal parameters may vary based on the specific instrument and application.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Testosterone289.297.125
Testosterone-d3292.297.125
Progesterone315.297.127
Progesterone-d9324.3102.127
Cortisol363.2121.129
Cortisol-d4367.2121.129
Estradiol271.2133.130
Estradiol-d3274.2135.130

Note: These values are illustrative and should be optimized empirically.

Table 2: Typical Ion Source Parameters
ParameterTypical Setting
Ionization ModeESI Positive or APCI
Spray Voltage4 - 5 kV[6][10]
Gas Temperature350 °C[10]
Gas Flow9 L/min[10]
Nebulizer Pressure20 psi[10]

Note: Always consult your instrument's operating manual for recommended ranges.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Add_IS 2. Add Deuterated Internal Standard Sample->Add_IS Extraction 3. Extraction (e.g., PPT, SPE) Add_IS->Extraction LC_Separation 4. LC Separation Extraction->LC_Separation Inject Extract MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration 6. Peak Integration MS_Detection->Peak_Integration Acquire Data Ratio_Calculation 7. Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification 8. Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for quantitative analysis using deuterated internal standards.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Problem Observed: Inaccurate Results Check_IS Is Internal Standard (IS) Signal Strong & Consistent? Start->Check_IS Check_Chroma Are Analyte & IS Peaks Co-eluting? Check_IS->Check_Chroma Yes Optimize_Source Optimize Ion Source Parameters Check_IS->Optimize_Source No Check_Cal Is the Calibration Curve Linear? Check_Chroma->Check_Cal Yes Optimize_LC Adjust LC Method for Co-elution Check_Chroma->Optimize_LC No Check_Purity Verify IS Purity (Isotopic & Chemical) Check_Cal->Check_Purity No (Non-linear) Check_Interference Assess Isotopic Interference Check_Cal->Check_Interference No (Biased) Purity_Issue If all checks pass, re-evaluate sample preparation & matrix effects. Check_Cal->Purity_Issue Yes Check_IS_Conc Verify IS Concentration & Stability Optimize_Source->Check_IS_Conc Dilute_Sample Dilute Sample / Adjust Calibration Range Check_Interference->Dilute_Sample

Caption: Troubleshooting logic for inaccurate deuterated steroid quantification.

References

Technical Support Center: Overcoming Matrix Effects in Steroid Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during steroid analysis using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact steroid analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting substances from the sample matrix.[1][2] In the context of LC-MS/MS analysis of steroids, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the steroid signal at the detector.[1] This interference can lead to inaccurate and imprecise quantification.[1] Ion suppression is more common, where matrix components compete with the steroid analyte for ionization, resulting in a weaker signal.[1]

Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for all matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[1][2] This allows for an accurate concentration measurement based on the response ratio. However, a SIL-IS may not always perfectly compensate for matrix effects.[1][2][3] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability.[1][3] Furthermore, high concentrations of matrix components can cause a significant loss of signal for both the analyte and the IS, potentially compromising the assay's sensitivity.[1]

Q3: How can I experimentally determine if matrix effects are causing poor accuracy and precision in my results?

A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[1] This involves comparing the response of the steroid in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix from multiple sources.[1] A significant difference in signal response indicates the presence of matrix effects.[1]

Q4: What causes my deuterated internal standard and analyte to have different retention times?

A4: A slight chromatographic shift between the analyte and the deuterated internal standard can occur due to the "isotope effect".[2] This can be problematic if it causes the analyte and internal standard to elute into regions with different degrees of ion suppression, leading to inaccurate quantification. This phenomenon is known as differential matrix effects.[4][5]

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Inconsistent matrix effects across different samples.

  • Solution:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.[1]

    • Evaluate Different Matrices: If possible, test alternative biological matrices that may have less of a matrix effect.

Problem 2: Signal enhancement leading to overestimation of the analyte.

  • Possible Cause: Co-eluting matrix components are enhancing the ionization of the target analyte more than the internal standard.

  • Solution:

    • Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time regions of ion enhancement.

    • Adjust Chromatography: Modify the chromatographic method to shift the analyte's retention time away from the region of ion enhancement.[1]

Problem 3: The deuterated internal standard appears to be losing its deuterium (B1214612) label.

  • Possible Cause: Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can be influenced by pH and temperature.

  • Solution:

    • Solvent Selection: Avoid using highly acidic or basic mobile phases or sample preparation solvents if the label is prone to exchange.

    • Storage Conditions: Store standards and samples at appropriate temperatures to minimize degradation and exchange.

    • Use a More Stable Labeled Standard: If possible, select a standard with deuterium labels on a more stable part of the molecule.

Quantitative Data Summary

The following table provides a hypothetical example of data from a matrix effect experiment, demonstrating how to identify and quantify differential matrix effects.

CompoundPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)Interpretation
Analyte1,500,000975,00065.0%Significant Ion Suppression
Deuterated IS1,600,0001,280,00080.0%Moderate Ion Suppression

In this example, the analyte experiences more significant ion suppression (65%) than the deuterated internal standard (80%). This differential matrix effect would lead to an overestimation of the analyte concentration if not properly addressed.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare steroid standards in a clean solvent (e.g., mobile phase) at a known concentration.[1][4]

    • Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the steroid standards to the same final concentration as in Set A.[1]

    • Set C (Pre-Extraction Spiked Matrix): Spike the blank matrix with the steroid standards before the extraction procedure. This set is used to determine recovery.[4]

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [4]

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100 [4]

Protocol 2: General Solid-Phase Extraction (SPE) for Steroid Cleanup from Urine

This protocol provides a general guideline for SPE cleanup to reduce matrix effects.

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any particulate matter.[1]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.[1]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the steroids from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).[1][6]

Visualizations

cluster_0 Start Start: Poor Accuracy/ Precision Observed Assess_ME Perform Post-Extraction Spike Experiment Start->Assess_ME Analyze_Results Significant Matrix Effect (ME) Detected? Assess_ME->Analyze_Results Optimize Optimize Sample Prep & Chromatography Analyze_Results->Optimize Yes End_No_ME End: No Significant ME Analyze_Results->End_No_ME No Re-evaluate Re-evaluate ME Optimize->Re-evaluate Re-evaluate->Analyze_Results End End: Method Validated Re-evaluate->End

Caption: A logical workflow for troubleshooting matrix effects in steroid analysis.

cluster_1 Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Sample Extraction (e.g., SPE, LLE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General experimental workflow for steroid analysis using deuterated standards.

References

"Epiandrosterone Sulfate Sodium Salt-d5" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Epiandrosterone Sulfate (B86663) Sodium Salt-d5 in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Epiandrosterone Sulfate Sodium Salt-d5?

A1: For optimal stability, it is highly recommended to prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). DMSO is capable of dissolving many organic compounds that have low aqueous solubility and its anhydrous nature will minimize the risk of hydrolysis of the sulfate group. Ensure you are using a fresh, high-purity grade of DMSO.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of this compound should be stored at -20°C for long-term stability. Stock solutions prepared in anhydrous DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C. When properly stored, the solid compound can be stable for years.

Q3: Can I store this compound in aqueous solutions?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. Steroid sulfates are susceptible to hydrolysis in aqueous environments, which can lead to the cleavage of the sulfate group. Aqueous working solutions should be prepared fresh from the DMSO stock solution immediately before each experiment. For a similar compound, dehydroepiandrosterone (B1670201) sulfate (DHEAS), it is advised not to store the aqueous solution for more than one day.

Q4: What factors can affect the stability of this compound in my experiments?

A4: The primary factors affecting stability in solution are pH, temperature, and the presence of water. The sulfate ester bond is more susceptible to hydrolysis under acidic or basic conditions compared to a neutral pH. Elevated temperatures will also accelerate the rate of degradation.

Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A5: This is a common issue for compounds with low aqueous solubility. To mitigate precipitation, you can try performing intermediate dilutions in your organic solvent before adding the compound to the aqueous buffer. Additionally, ensure the final concentration of DMSO in your experimental medium is compatible with your assay and does not exceed a percentage that would cause precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time in solution. Degradation of the sulfate ester via hydrolysis.- Prepare fresh working solutions from a frozen DMSO stock for each experiment.- Avoid storing the compound in aqueous buffers for more than a few hours.- Perform a stability study under your specific experimental conditions (pH, temperature) to determine the compound's half-life.
Precipitation upon dilution in aqueous buffer. The compound has low aqueous solubility.- Perform serial dilutions in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer.- Ensure the final concentration of the organic solvent in your aqueous solution is low and compatible with your experimental system.- Consider the use of a solubilizing agent if compatible with your assay.
Inconsistent or non-reproducible experimental results. Instability of the compound under experimental conditions or variability in solution preparation.- Standardize your solution preparation protocol, ensuring the use of fresh, high-purity solvents.- Validate the stability of the compound in your specific experimental media and under your experimental conditions (temperature, incubation time).- Minimize the time between preparing the working solution and performing the experiment.
Difficulty dissolving the solid compound. The compound has specific solubility characteristics.- Use anhydrous DMSO as the primary solvent for creating a high-concentration stock solution.- Gentle warming and vortexing may aid in dissolution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 1 mg/mL.

  • Working Solutions (10 µg/mL): Prepare fresh working solutions by diluting the stock solution in the desired test buffers (e.g., pH 5.0, 7.4, and 9.0) to a final concentration of 10 µg/mL.

2. Stability Study Conditions:

  • Incubate the working solutions under the following conditions:

    • Temperature: 4°C, 25°C (room temperature), and 37°C.

    • pH: Test at acidic (e.g., pH 5.0), neutral (e.g., pH 7.4), and basic (e.g., pH 9.0) conditions.

  • Time Points: Analyze the samples at 0, 2, 4, 8, 12, and 24 hours.

3. HPLC Analysis:

  • Method: Use a stability-indicating reverse-phase HPLC method. A C18 column is often suitable for steroid analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like 0.1% formic acid for better peak shape) is a good starting point.

  • Detection: UV detection at an appropriate wavelength (e.g., determined by a UV scan of the compound).

  • Quantification: At each time point, inject the samples and a freshly prepared standard of the same concentration. Calculate the percentage of this compound remaining by comparing the peak area of the sample to the peak area of the standard.

4. Data Analysis:

  • Plot the percentage of the compound remaining versus time for each condition.

  • Determine the degradation rate and, if possible, the half-life of the compound under each condition.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µg/mL) in Aqueous Buffers Over 24 Hours.

Disclaimer: The following data is for illustrative purposes only and represents a hypothetical scenario. Users must perform their own stability studies to determine the stability of the compound under their specific experimental conditions.

TemperaturepH% Remaining (2 hours)% Remaining (8 hours)% Remaining (24 hours)
4°C 5.099.5%98.2%95.1%
7.499.8%99.1%98.0%
9.099.0%96.5%90.2%
25°C 5.098.1%92.3%80.5%
7.499.2%97.0%92.8%
9.096.5%88.1%72.3%
37°C 5.095.2%81.0%60.7%
7.498.0%91.5%82.4%
9.090.3%70.2%45.1%

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Anhydrous DMSO working Dilute to 10 µg/mL in Test Buffers (pH 5.0, 7.4, 9.0) stock->working temp4 4°C working->temp4 Incubate at different temperatures temp25 25°C working->temp25 Incubate at different temperatures temp37 37°C working->temp37 Incubate at different temperatures sampling Sample at 0, 2, 4, 8, 12, 24h temp4->sampling temp25->sampling temp37->sampling hplc HPLC Analysis sampling->hplc data Quantify % Remaining vs. Standard hplc->data

Caption: Workflow for assessing the stability of this compound.

Caption: Primary degradation pathway of Epiandrosterone Sulfate via hydrolysis.

"Epiandrosterone Sulfate Sodium Salt-d5" retention time shift issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering retention time (RT) shift issues with Epiandrosterone Sulfate (B86663) Sodium Salt-d5. The following question-and-answer format directly addresses common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Epiandrosterone Sulfate Sodium Salt-d5 internal standard is showing a different retention time than its non-deuterated analogue. Is this expected?

Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is an expected phenomenon known as the "chromatographic isotope effect".[1][2] This effect arises from the minor differences in physicochemical properties between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to subtle changes in polarity and interaction with the stationary phase of the chromatography column.[1] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][3]

While a small, consistent shift is normal, a significant or fluctuating difference may indicate other underlying issues with your analytical method or system.

Q2: The retention time of my this compound is gradually drifting in one direction over a series of injections. What are the likely causes?

A consistent, gradual shift in retention time, often referred to as "retention time drift," is a common issue in liquid chromatography. This can be caused by several factors that slowly alter the chromatographic conditions. The table below summarizes the most common causes and their potential solutions.

Q3: I am observing random and unpredictable fluctuations in the retention time of this compound. How can I troubleshoot this?

Random retention time fluctuations are often indicative of an unstable system. These issues can be more challenging to diagnose than consistent drift. The primary areas to investigate include the HPLC/UHPLC system's hardware and the mobile phase preparation. The table below outlines common causes of random RT shifts and recommended actions.

Troubleshooting Guides

Table 1: Common Causes and Solutions for Retention Time Drift
Potential Cause Description Troubleshooting Steps
Column Equilibration Insufficient equilibration time for the column with the mobile phase before starting the analytical run can cause retention times to drift as the column chemistry stabilizes.Ensure the column is flushed with a sufficient volume of the initial mobile phase (typically 10-20 column volumes) until a stable baseline is achieved before injecting your samples.
Mobile Phase Composition Change The composition of the mobile phase can change over time due to the evaporation of more volatile solvents (e.g., methanol (B129727), acetonitrile). This is particularly noticeable with pre-mixed mobile phases in reservoirs with a large headspace.Prepare fresh mobile phase daily. Keep mobile phase reservoirs covered and consider using a solvent mixing system on your LC for more consistent composition.
Column Temperature Fluctuations Inconsistent column temperature can lead to retention time drift. A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.Use a column oven to maintain a constant and consistent temperature throughout the analytical run. Ensure the lab environment has stable ambient temperature.
Column Degradation Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (high or low pH) or analyzing complex sample matrices. This leads to a gradual loss of retaining capabilities.Implement a regular column cleaning and regeneration protocol. If performance does not improve, replace the column. Keep a log of the number of injections per column to track its lifetime.
Slow System Leak A very small, slow leak in the system can cause a gradual drop in pressure and flow rate, leading to increasing retention times. These leaks may not be immediately obvious.Perform a system pressure test. Carefully inspect all fittings and connections for any signs of salt deposits (from buffers) or moisture.
Table 2: Common Causes and Solutions for Random Retention Time Fluctuations
Potential Cause Description Troubleshooting Steps
Pump Issues Worn pump seals, faulty check valves, or air bubbles in the pump can lead to inconsistent flow rates and pressure fluctuations, causing random shifts in retention time.Regularly perform pump maintenance, including seal replacement. Degas the mobile phase thoroughly to prevent air bubbles. If pressure fluctuations are observed, troubleshoot the pump check valves.
Inconsistent Mobile Phase Preparation Variations in the preparation of the mobile phase from batch to batch, such as slight differences in pH or solvent ratios, can cause retention times to vary between runs.Use a precise and consistent protocol for mobile phase preparation. Calibrate the pH meter regularly. Use graduated cylinders or volumetric flasks for accurate solvent measurement.
Injector Problems A partially blocked injector needle or a worn injector rotor seal can lead to variable injection volumes and introduce pressure fluctuations, affecting retention time reproducibility.Regularly clean the injector needle and port. Inspect and replace the rotor seal as part of routine maintenance.
Sample Matrix Effects If analyzing samples in a complex matrix (e.g., serum, plasma), the matrix components can interact with the column and affect the retention of the analyte in an unpredictable manner from sample to sample.Implement a robust sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

Experimental Protocols

While a specific, validated method for this compound is not publicly available, the following provides a general protocol template for developing a robust LC-MS method for its analysis.

Template for LC-MS/MS Method Development for this compound

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create working standards and calibration curve solutions in the desired concentration range.

2. Sample Preparation (for biological matrices):

  • Protein Precipitation: For serum or plasma samples, a simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE method can be developed. A mixed-mode or reversed-phase SPE cartridge would be a suitable starting point.

3. LC-MS/MS Parameters:

Parameter Typical Starting Conditions
LC Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over several minutes to elute the analyte. A typical run time would be 5-15 minutes.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), likely in negative mode for the sulfate group.
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions would need to be determined by infusing the standard and performing a product ion scan.

4. System Suitability:

  • Before each analytical run, inject a system suitability standard (a mid-range concentration of the analyte) multiple times to ensure the system is equilibrated and performing consistently.

  • Monitor retention time, peak area, and peak shape. The relative standard deviation (RSD) for these parameters should be within acceptable limits (e.g., <2% for retention time).

Visualizations

Troubleshooting Workflow for Retention Time Shifts

The following diagram outlines a systematic approach to troubleshooting retention time issues.

G start Retention Time Shift Observed check_type Is the shift a consistent drift or random fluctuation? start->check_type drift Consistent Drift check_type->drift Drift random Random Fluctuation check_type->random Random check_drift_cause Investigate Column & Mobile Phase drift->check_drift_cause check_random_cause Investigate System Hardware random->check_random_cause column_equilibration Insufficient Column Equilibration? check_drift_cause->column_equilibration pump_issues Pump Issues (Seals, Check Valves)? check_random_cause->pump_issues mobile_phase_change Mobile Phase Composition Change? column_equilibration->mobile_phase_change No solution_equilibration Increase Equilibration Time column_equilibration->solution_equilibration Yes column_temp Column Temperature Fluctuation? mobile_phase_change->column_temp No solution_mobile_phase Prepare Fresh Mobile Phase mobile_phase_change->solution_mobile_phase Yes column_degradation Column Degradation? column_temp->column_degradation No solution_temp Use Column Oven column_temp->solution_temp Yes solution_column Clean or Replace Column column_degradation->solution_column Yes leaks System Leaks? pump_issues->leaks No solution_pump Perform Pump Maintenance pump_issues->solution_pump Yes injector_issues Injector Problems? leaks->injector_issues No solution_leaks Check and Tighten Fittings leaks->solution_leaks Yes solution_injector Clean/Replace Injector Components injector_issues->solution_injector Yes end Problem Resolved solution_equilibration->end solution_mobile_phase->end solution_temp->end solution_column->end solution_pump->end solution_leaks->end solution_injector->end

Caption: A workflow for troubleshooting retention time shifts.

Signaling Pathway of Isotope Effect on Retention

The following diagram illustrates the relationship between deuteration and its effect on retention time in reversed-phase chromatography.

G deuteration Deuteration (H -> D substitution) bond_strength Slightly Stronger & Shorter C-D Bond deuteration->bond_strength polarity Slightly Reduced Polarizability (Less Lipophilic) bond_strength->polarity interaction Weaker Interaction with Non-Polar Stationary Phase polarity->interaction retention Earlier Elution Time (Shorter Retention Time) interaction->retention

Caption: The impact of deuteration on retention time.

References

Technical Support Center: Chromatographic Resolution of Epiandrosterone Sulfate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution of Epiandrosterone (B191177) Sulfate (B86663) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Epiandrosterone Sulfate and its isomers?

Epiandrosterone Sulfate and its stereoisomer, Androsterone (B159326) Sulfate, are challenging to separate chromatographically due to their identical molecular weight and charge, and very similar chemical structures. The primary difference lies in the stereochemistry of the hydroxyl group at the C3 position of the steroid backbone. This subtle structural difference results in very similar physicochemical properties, leading to co-elution or poor resolution with standard reversed-phase HPLC methods. Furthermore, the highly polar sulfate group can lead to poor retention on traditional C18 columns and cause peak tailing due to secondary interactions with residual silanols on the silica (B1680970) support.

Q2: What is a recommended starting point for developing an HPLC method for Epiandrosterone Sulfate isomer separation?

A good starting point is a reversed-phase HPLC method coupled with mass spectrometry (LC-MS/MS), as this provides the necessary sensitivity and selectivity for steroid analysis.[1] A common approach involves using a C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient.[1] The addition of a mobile phase additive, such as ammonium (B1175870) fluoride (B91410) or ammonium acetate, can help to improve peak shape and ionization efficiency in the mass spectrometer.

Q3: Which type of HPLC column is best suited for separating Epiandrosterone Sulfate isomers?

While C18 columns are a common starting point, stationary phases with alternative selectivities often provide better resolution for steroid isomers. Biphenyl and cholesterol-based columns have shown significant promise in this area.[2][3]

  • Biphenyl columns offer unique π-π interactions that can enhance the separation of structurally similar steroids.[3]

  • Cholesterol-based columns can also provide improved shape selectivity for steroid molecules.[2][4]

It is recommended to screen different column chemistries to find the optimal selectivity for your specific isomers of interest.

Q4: How does mobile phase pH affect the separation of sulfated steroids?

The mobile phase pH can significantly impact the peak shape and retention of sulfated steroids.[5][6] Since Epiandrosterone Sulfate is a strong anion, its charge state is less affected by pH changes within the typical operating range of reversed-phase columns. However, the pH can influence the ionization of residual silanol (B1196071) groups on the silica stationary phase. At a low to neutral pH, silanol groups are less ionized, which can reduce secondary ionic interactions that lead to peak tailing. Therefore, maintaining a consistent and appropriate pH with a buffered mobile phase is crucial for reproducible and symmetrical peaks.[5][7]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

This is the most common challenge encountered when separating Epiandrosterone Sulfate and its isomers.

Troubleshooting Workflow for Poor Resolution

cluster_column Stationary Phase Optimization cluster_mobile_phase Mobile Phase Optimization start Poor Resolution / Co-elution check_column Evaluate Stationary Phase start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase If no improvement c18 Start with C18 check_column->c18 check_temp Adjust Column Temperature check_mobile_phase->check_temp If no improvement organic_solvent Switch Organic Modifier (Methanol vs. Acetonitrile) check_mobile_phase->organic_solvent check_flow Modify Flow Rate check_temp->check_flow If no improvement success Resolution Achieved check_flow->success If resolution improves biphenyl Test Biphenyl Column (for π-π interactions) biphenyl->success If resolution improves cholesterol Test Cholesterol Column (for shape selectivity) gradient Flatten Gradient Slope gradient->success If resolution improves additives Adjust Additive Concentration (e.g., Ammonium Fluoride) start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only target analytes check_all_peaks->no_all_peaks No column_issue Potential Column Issue or Extra-Column Volume yes_all_peaks->column_issue secondary_interactions Secondary Interactions Likely no_all_peaks->secondary_interactions solution_column 1. Check for column void/blockage. 2. Use a guard column. 3. Minimize tubing length/ID. column_issue->solution_column solution_interactions 1. Adjust mobile phase pH. 2. Use an end-capped column. 3. Increase buffer concentration. secondary_interactions->solution_interactions sample Serum Sample spe Solid-Phase Extraction (SPE) sample->spe lc HPLC Separation (C18 or Biphenyl Column) spe->lc ms Mass Spectrometry (ESI-Negative Mode) lc->ms data Data Analysis ms->data

References

"Epiandrosterone Sulfate Sodium Salt-d5" source and purity considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Source and Purity Considerations

Obtaining high-purity, well-characterized Epiandrosterone Sulfate Sodium Salt-d5 is critical for its effective use as an internal standard in quantitative mass spectrometry assays. The following table summarizes specifications from various suppliers.

Supplier/BrandProduct Number (Example)FormConcentrationSolventChemical PurityIsotopic PurityStorage Temperature
LGC StandardsTRC-KIT4518-1X1MLSolution1 mg/mLMethanol (B129727)Not specifiedNot specifiedNot specified
Cerilliant (Sigma-Aldrich)D-066Solution100 µg/mLMethanol≥98%≥99% atom % D-20°C
MedChemExpressHY-W744419SolidNot ApplicableNot Applicable≥98%Not specifiedPowder: -20°C (3 years)
ClearsynthCS-T-102484SolidNot ApplicableNot ApplicableNot specifiedNot specifiedNot specified
Adva Tech Group Inc.Not specifiedInquireInquireInquireInquireInquireInquire

Note: Specifications are subject to change and may vary by lot. Always refer to the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in research?

A1: this compound is predominantly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous epiandrosterone sulfate and other related steroids in biological matrices (e.g., plasma, serum, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to compensate for variations during sample preparation, chromatography, and ionization.

Q2: How should I properly store and handle this compound?

A2: Proper storage is crucial to maintain the integrity of the standard. For solutions, it is generally recommended to store them at -20°C, protected from light in tightly sealed amber vials.[1][2] For solid forms, storage at -20°C in a desiccator is advisable to prevent moisture absorption.[2] Before use, allow the standard to equilibrate to room temperature to prevent condensation, which can introduce water and potentially lead to H/D exchange.[3]

Q3: What is the best way to prepare stock and working solutions?

A3: To prepare a stock solution from a solid standard, accurately weigh the required amount and dissolve it in a high-purity solvent like methanol or acetonitrile (B52724) in a Class A volumetric flask.[1][3] Working solutions should be prepared by diluting the stock solution with the appropriate solvent or a matrix that mimics the sample composition. It is often recommended to prepare fresh working solutions, especially at low concentrations, to minimize the risk of degradation or adsorption to container walls.[1]

Q4: Can I mix this compound with other deuterated standards?

A4: While creating a mixed internal standard stock solution is possible, it is generally better to prepare individual stock solutions for each standard. This provides greater flexibility and prevents potential cross-reactivity or degradation. If a mixed solution is necessary, ensure all compounds are stable and soluble in the chosen solvent.[2]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results
  • Symptom: The calculated concentrations of your target analyte are inaccurate, imprecise, or show high variability across a batch.

  • Possible Cause 1: Lack of Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.

    • Solution: Overlay the chromatograms of the analyte and the internal standard to verify co-elution. If a separation is observed, adjust your chromatographic method (e.g., gradient, column chemistry) to ensure they elute as a single peak.

  • Possible Cause 2: Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte (d0). This can lead to a positive bias, especially at low analyte concentrations.

    • Solution: Always check the Certificate of Analysis for the isotopic purity of the standard. If significant d0 impurity is present, you may need to source a standard with higher isotopic enrichment or use a nonlinear calibration model that corrects for this interference.[4]

  • Possible Cause 3: Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components.

    • Solution: Evaluate matrix effects by performing post-extraction addition experiments. If significant differential effects are observed, further optimization of the sample preparation method (e.g., using a more rigorous extraction technique like solid-phase extraction) may be necessary to remove interfering matrix components.

Issue 2: Internal Standard Signal is Inconsistent or Drifting
  • Symptom: The peak area of the this compound internal standard varies significantly between samples in the same batch.

  • Possible Cause 1: Inconsistent Sample Preparation: Errors in pipetting the internal standard, or variability in extraction recovery between samples, can lead to inconsistent signals.

    • Solution: Ensure pipettes are properly calibrated and that a consistent technique is used for adding the internal standard to all samples, calibrators, and quality controls. The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[5]

  • Possible Cause 2: Degradation of the Standard: The internal standard may have degraded due to improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles).

    • Solution: Prepare fresh working solutions from a properly stored stock solution. Always check the expiration date on the Certificate of Analysis.

  • Possible Cause 3: Instrument Instability: The performance of the mass spectrometer may be drifting over the course of the analytical run.

    • Solution: Run system suitability tests and instrument calibrations before and during the sample batch analysis to ensure the system is performing optimally. Monitor for any trends in the internal standard signal that might indicate an instrument issue.

Issue 3: Presence of a Signal in Blank Samples (Carryover or Contamination)
  • Symptom: A peak corresponding to the internal standard's mass transition is observed in blank or double-blank samples.

  • Possible Cause 1: Isotopic Interference from Analyte: At high concentrations, the natural isotopic abundance of elements (like ¹³C) in the unlabeled analyte can result in a small signal at the mass of the deuterated internal standard. This is known as isotopic interference or "cross-talk".[4][6]

    • Solution: A mass difference of at least 3-4 Da between the analyte and the internal standard is generally recommended to minimize this effect.[6] If interference is still observed, a calibration model that corrects for this contribution may be necessary.[4]

  • Possible Cause 2: System Carryover: Residual standard from a previous high-concentration sample may be carried over into subsequent injections.

    • Solution: Optimize the LC wash steps between injections. This may involve using a stronger wash solvent or increasing the wash volume and time. Injecting blank solvent samples after high-concentration samples can help assess and mitigate carryover.

Experimental Protocols

Protocol 1: Preparation of Internal Standard (IS) Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for use in LC-MS/MS analysis.

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Allow the container of the deuterated standard (solid or solution) to equilibrate to room temperature before opening.

    • If starting from a solid, accurately weigh the required amount using a calibrated analytical balance.

    • Quantitatively transfer the standard to a Class A volumetric flask.

    • Add a small amount of high-purity methanol to dissolve the standard completely.

    • Once dissolved, bring the flask to final volume with methanol and mix thoroughly by inversion.

    • Transfer the stock solution to a labeled, amber, airtight vial and store at -20°C.

  • Working Solution Preparation (e.g., 50 ng/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Perform serial dilutions of the stock solution using a calibrated pipette and the desired final solvent (e.g., methanol or a mixture of mobile phase A and B). For example, to prepare a 50 ng/mL working solution from a 100 µg/mL stock, a 1:2000 dilution is required. This should be done in multiple steps for accuracy.

    • Prepare working solutions fresh as needed to minimize the risk of degradation.

Protocol 2: Sample Preparation for Steroid Analysis in Serum/Plasma by LC-MS/MS

This protocol is a general example for extracting steroids from serum or plasma using protein precipitation followed by liquid-liquid extraction. It should be optimized for your specific application and instrumentation.[7]

  • Sample Thawing and Aliquoting:

    • Thaw serum or plasma samples at room temperature.

    • Vortex samples gently.

    • Pipette a specific volume (e.g., 250 µL) of each sample, calibrator, and quality control into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each tube.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add a volume of cold acetonitrile (e.g., 3x the sample volume) to each tube to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new set of clean tubes.

    • Add an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) at a specific ratio (e.g., 2:1 solvent to supernatant).

    • Vortex for 1-2 minutes to ensure thorough mixing.

    • Centrifuge for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic (upper) layer to a new set of tubes or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

    • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water).

    • Vortex or sonicate to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted samples to autosampler vials or a 96-well plate for LC-MS/MS analysis.

Visualizations

Experimental_Workflow Sample 1. Sample Aliquoting (Serum/Plasma) Spike 2. IS Spiking (Epiandrosterone-d5) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 4. Centrifugation Precipitate->Centrifuge1 Extract 5. Liquid-Liquid Extraction (MTBE/Ethyl Acetate) Centrifuge1->Extract Transfer Supernatant Centrifuge2 6. Phase Separation Extract->Centrifuge2 Evaporate 7. Evaporation (Nitrogen Stream) Centrifuge2->Evaporate Transfer Organic Layer Reconstitute 8. Reconstitution (Mobile Phase) Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical experimental workflow for steroid analysis using a deuterated internal standard.

Metabolic_Pathway Steroid Steroid Enzyme Enzyme DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Epiandrosterone Epiandrosterone DHEA->Epiandrosterone 5α-reductase Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase DHT->Epiandrosterone EpiA_Sulfate Epiandrosterone Sulfate Epiandrosterone->EpiA_Sulfate Sulfotransferase SRD5A 5α-reductase HSD17B 17β-HSD HSD3B 3β-HSD SULT Sulfotransferase

Caption: Simplified metabolic pathway showing the formation of Epiandrosterone and its sulfate.

References

Technical Support Center: Epiandrosterone Sulfate Sodium Salt-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize ion suppression when analyzing epiandrosterone (B191177) sulfate (B86663) using its deuterated internal standard, "Epiandrosterone Sulfate Sodium Salt-d5".

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis of epiandrosterone sulfate?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, epiandrosterone sulfate.[1][2] It occurs when co-eluting compounds from the sample matrix, such as salts, lipids, or proteins, interfere with the ionization process in the mass spectrometer's source.[1][3][4] This interference leads to a decreased analyte signal, which can negatively impact sensitivity, precision, and accuracy.[5][6][7] Even with the selectivity of tandem mass spectrometry (LC-MS/MS), ion suppression can still be a significant issue as it occurs before ion detection.[5]

Q2: I am using "this compound". Can this internal standard cause ion suppression?

A2: It is highly unlikely that "this compound," when used at appropriate concentrations, will cause significant ion suppression. This compound is a stable isotope-labeled internal standard (SIL-IS). The purpose of a SIL-IS is to compensate for matrix effects, including ion suppression.[1][6] Because it is nearly identical chemically and physically to the non-labeled epiandrosterone sulfate, it will experience the same degree of ion suppression.[6] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of suppression.[1]

Q3: My signal for both epiandrosterone sulfate and the d5-internal standard is low. What are the likely causes?

A3: Low signal for both your analyte and internal standard strongly suggests the presence of significant ion suppression from your sample matrix. Common causes include:

  • High salt concentration: Salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the release of gas-phase ions.[3][8]

  • Phospholipids: Abundant in biological samples like plasma and serum, these can co-elute with your analyte and suppress its signal.[8][9]

  • Insufficient sample cleanup: Residual proteins, detergents, or other endogenous compounds can interfere with ionization.[3][5]

  • Poor chromatographic separation: If matrix components co-elute directly with your analyte, they will compete for ionization.[1][9]

Q4: How can I identify the region of ion suppression in my chromatogram?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression.[8] This involves infusing a constant flow of your analyte and internal standard solution into the LC eluent after the analytical column, while injecting a blank matrix sample. Any dip in the baseline signal of your analytes indicates a region where co-eluting matrix components are causing ion suppression.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low analyte & IS signal Significant matrix effects causing ion suppression.1. Improve Sample Preparation: Implement Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds like salts and phospholipids.[1][8] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from matrix components.[1][9] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5][6][7]
Inconsistent/Irreproducible Results Variable matrix effects from sample to sample.1. Use a Stable Isotope-Labeled Internal Standard: "this compound" is critical for correcting variability.[6] 2. Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as your samples to normalize the effect.[6] 3. Robust Sample Cleanup: A consistent and efficient sample preparation method will minimize sample-to-sample variability.[6]
Poor Peak Shape Contamination or suboptimal LC conditions.1. Column Wash: Ensure an adequate column wash after each injection to prevent buildup of matrix components.[8] 2. Mobile Phase Modifiers: The use of additives like formic acid can improve peak shape for steroids.[9][10]
High Background Noise Contamination of the LC-MS system.1. Clean the Ion Source: Contaminants can build up on the ion source, leading to high background. 2. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Epiandrosterone Sulfate from Human Serum

This protocol is a general guideline for extracting sulfated steroids from serum, which is a common procedure found in literature for similar compounds.[10][11]

  • Sample Pre-treatment:

    • To 100 µL of serum, add 25 µL of the "this compound" internal standard working solution.

    • Add 200 µL of 0.1 M zinc sulfate in 50% methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode anion exchange SPE cartridge.

    • Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elution:

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Protocol 2: General LC-MS/MS Method for Epiandrosterone Sulfate Analysis

This method is based on typical conditions for analyzing sulfated steroids.[11][12][13]

  • LC System: UPLC or HPLC system.[9]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[12][13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[10]

  • Gradient:

    • 0.0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: 95% to 30% B

    • 6.1-8.0 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[12]

  • MRM Transitions: (To be optimized by the user)

    • Epiandrosterone Sulfate: Precursor Ion > Product Ion

    • Epiandrosterone Sulfate-d5: Precursor Ion > Product Ion

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_process Data Processing serum Serum Sample is Add d5-Internal Standard serum->is ppt Protein Precipitation is->ppt spe Solid-Phase Extraction (SPE) ppt->spe lc UPLC/HPLC Separation spe->lc ms Mass Spectrometry (ESI-) lc->ms data Data Acquisition (MRM) ms->data ratio Calculate Analyte/IS Ratio data->ratio quant Quantification ratio->quant

Caption: Experimental workflow for Epiandrosterone Sulfate analysis.

G cluster_source Electrospray Ionization (ESI) Source cluster_suppression Ion Suppression Event Droplet Charged Droplet (Analyte + Matrix) SolventEvap Solvent Evaporation Droplet->SolventEvap Normal Process ReducedEvap Reduced Evaporation & Altered Droplet Properties Droplet->ReducedEvap GasPhase Gas-Phase Ions (Analyte) SolventEvap->GasPhase MS To Mass Analyzer GasPhase->MS Matrix Co-eluting Matrix (e.g., Phospholipids, Salts) Matrix->ReducedEvap SuppressedSignal Reduced Gas-Phase Ions (Lower Signal) ReducedEvap->SuppressedSignal SuppressedSignal->MS

Caption: Mechanism of ion suppression in the ESI source.

G cluster_solutions Troubleshooting Strategies start Problem: Low or Variable Signal is_check Confirm Use of d5-Internal Standard start->is_check sample_prep Optimize Sample Preparation (SPE, LLE) is_check->sample_prep If IS is used chrom Optimize Chromatography (Gradient, Column) sample_prep->chrom dilute Dilute Sample chrom->dilute result Result: Improved Signal & Reproducibility dilute->result

References

"Epiandrosterone Sulfate Sodium Salt-d5" quality control and assurance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epiandrosterone Sulfate Sodium Salt-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, assurance, and troubleshooting for experiments involving this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is the deuterium-labeled form of Epiandrosterone Sulfate Sodium Salt. Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The use of stable isotope-labeled internal standards is considered the gold standard for compensating for variations during sample extraction, chromatography, and ionization, thereby improving the accuracy and precision of analytical results.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound at -20°C.[3] When handling the compound, particularly in solution, it is advisable to avoid acidic or basic conditions, as this can potentially lead to the exchange of deuterium (B1214612) atoms with protons from the solvent, a phenomenon known as back-exchange.[4][5]

Q3: What are the critical quality control parameters to consider for this compound?

For reliable and accurate quantitative results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential. The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate measurements. It is crucial to verify the purity of the standard, which can be assessed using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).

Quality Control and Assurance Data

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥ 99%HPLC, LC-MS/MS
Isotopic Enrichment≥ 98%Mass Spectrometry
IdentityConforms to structure¹H-NMR, Mass Spectrometry
Concentration (for solutions)As specified on Certificate of AnalysisGravimetric, LC-MS/MS

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[6]

Troubleshooting Workflow: Inaccurate Quantification

start Inaccurate/Inconsistent Results check_coelution 1. Verify Co-elution of Analyte and IS start->check_coelution check_purity 2. Assess IS Purity check_coelution->check_purity Co-elution Confirmed solution_chromatography Adjust Chromatographic Method check_coelution->solution_chromatography Separation Observed check_exchange 3. Investigate Isotopic Exchange check_purity->check_exchange Purity Confirmed solution_purity Use High Purity Standard (≥99%) check_purity->solution_purity Impurities Detected check_matrix 4. Evaluate Matrix Effects check_exchange->check_matrix No Exchange solution_exchange Modify Sample/Solvent pH check_exchange->solution_exchange Deuterium Loss Detected solution_matrix Optimize Sample Preparation check_matrix->solution_matrix Differential Effects Observed is_purity Internal Standard Purity unlabeled_impurity Presence of Unlabeled Analyte Impurity is_purity->unlabeled_impurity Low high_background High Background/Interference at Analyte m/z unlabeled_impurity->high_background inaccurate_quant Inaccurate Quantification (Overestimation) high_background->inaccurate_quant cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum/Plasma Sample spike Spike with IS (Epiandrosterone-d5) sample->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract reconstitute Evaporate & Reconstitute extract->reconstitute hplc HPLC/UHPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI, SRM/MRM) hplc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to the Cross-Validation of Epiandrosterone Sulfate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of endogenous steroids like epiandrosterone (B191177) sulfate (B86663) is critical. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results, particularly with mass spectrometry-based methods. This guide provides a comparative overview of analytical methodologies for epiandrosterone sulfate, with a focus on the cross-validation of methods using "Epiandrosterone Sulfate Sodium Salt-d5" against other deuterated steroid standards.

Performance Comparison of Internal Standards in Steroid Quantification

The selection of an appropriate internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response. Ideally, the internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. Deuterated analogs of the analyte, such as this compound, are considered the gold standard.

This section compares the performance of analytical methods utilizing different deuterated internal standards for the quantification of epiandrosterone sulfate and other related steroid sulfates. The data presented is a synthesis from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted technique for steroid analysis.[1][2][3][4][5][6]

ParameterMethod using Epiandrosterone Sulfate-d5 (Expected)Method using Deuterated DHEA-S[1][4]Method using other Deuterated Steroids
Linearity (r²) > 0.99> 0.99> 0.99[7]
Lower Limit of Quantification (LLOQ) 0.005 - 10 ng/mL0.005 - 0.1 µmol/L[6]10 - 400 pg/mL[7]
Intra-assay Precision (%CV) < 15%< 5.5%[8]< 15%
Inter-assay Precision (%CV) < 15%< 10%< 15%
Accuracy/Recovery 85 - 115%86 - 115%[6][7]80 - 120%[7]

Note: The performance data for "this compound" is projected based on typical validation results for analogous deuterated standards in similar LC-MS/MS applications, as direct comparative studies were not publicly available. The other data are derived from published validation studies.

Experimental Protocols: A Closer Look

The methodologies outlined below are representative of common practice in the field of steroid analysis via LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is key to removing interfering substances from the biological matrix.

  • Spiking: To 100 µL of serum or plasma, add the internal standard (e.g., this compound).

  • Deproteinization: Precipitate proteins by adding acetonitrile.[1]

  • Extraction: Utilize a solid-phase extraction (SPE) cartridge to isolate the steroid sulfates.[1][6]

  • Washing: Wash the cartridge with a non-polar solvent like hexane (B92381) to remove lipids.[1]

  • Elution: Elute the steroid sulfates with an appropriate solvent.

  • Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

cluster_prep Sample Preparation Workflow start Serum/Plasma Sample spike Spike with Epiandrosterone Sulfate-d5 start->spike deproteinize Protein Precipitation (Acetonitrile) spike->deproteinize spe Solid-Phase Extraction (SPE) deproteinize->spe wash Wash (Hexane) spe->wash elute Elution wash->elute reconstitute Reconstitution elute->reconstitute end Analysis by LC-MS/MS reconstitute->end

Sample Preparation Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of the analyte and internal standard are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation.[7]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed for its high selectivity and sensitivity.[7] The instrument is often equipped with an electrospray ionization (ESI) source, operating in negative ion mode for sulfate analysis.[4][6]

cluster_lcms LC-MS/MS Analysis Pathway lc Liquid Chromatograph (C18 Column) esi Electrospray Ionization (ESI - Negative Mode) lc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

LC-MS/MS Analysis Pathway

The Role of Epiandrosterone Sulfate in Modern Research

Recent studies have highlighted the significance of epiandrosterone sulfate as a long-term marker for the misuse of testosterone (B1683101) and other anabolic androgenic steroids in sports drug testing.[9][10][11] Its prolonged detection window compared to other metabolites makes it a valuable target in anti-doping analysis. However, its utility may be dependent on the dosage and administration route of the testosterone.[12] The development of robust and validated analytical methods, underpinned by high-quality internal standards like this compound, is therefore of great importance.

Conclusion

The cross-validation of analytical methods is essential for ensuring the reliability of quantitative data. While direct comparative data for "this compound" is not extensively published, the principles of isotope dilution mass spectrometry and the performance of methods using analogous deuterated standards strongly support its suitability as an internal standard. The presented data and protocols offer a comprehensive guide for researchers aiming to develop and validate high-performance analytical methods for epiandrosterone sulfate, contributing to advancements in clinical diagnostics, endocrinology, and anti-doping science.

References

A Researcher's Guide to Internal Standards: Comparing Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steroids in biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical decision that directly influences data quality and reliability. This guide provides an objective comparison of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5, a stable isotope-labeled (SIL) internal standard, with other common alternatives.

The primary role of an internal standard is to compensate for analytical variability during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1] The ideal IS mimics the analyte of interest as closely as possible. In steroid analysis, the two principal categories of internal standards are SIL (deuterated) compounds and non-deuterated structural analogs.[1] SIL standards like Epiandrosterone Sulfate-d5 are widely regarded as the "gold standard" because they are chemically identical to the analyte, ensuring they behave similarly throughout the entire analytical process.[1][2]

Performance Comparison: The Gold Standard vs. The Alternative

The key difference between a SIL internal standard and a structural analog lies in their molecular structure and, consequently, their physicochemical properties. Epiandrosterone Sulfate-d5 has the same core structure as the target analyte, with five hydrogen atoms replaced by deuterium. This subtle mass shift allows the mass spectrometer to differentiate it from the endogenous analyte while maintaining nearly identical behavior during extraction and chromatography.

In contrast, a structural analog is a different molecule that is chemically similar to the analyte. For the analysis of epiandrosterone sulfate, a potential structural analog IS could be a different steroid sulfate, such as DHEA-S.[3] While practical, this approach has inherent limitations.

The following table summarizes the key performance differences between these two classes of internal standards.

CharacteristicStable Isotope-Labeled IS (e.g., Epiandrosterone Sulfate-d5)Structural Analog IS (e.g., another steroid sulfate)
Chemical & Physical Properties Virtually identical to the analyte.Similar, but not identical to the analyte.
Chromatographic Co-elution Typically co-elutes or has a retention time extremely close to the analyte.[1][4]Retention time may differ significantly from the analyte.[1]
Matrix Effect Compensation High efficacy. Co-elution ensures both IS and analyte experience the same ionization suppression or enhancement at the same time.[1][5][6]Less reliable. Differences in retention time and chemical properties can lead to dissimilar responses to matrix effects.[5]
Accuracy and Precision Generally provides higher accuracy and precision due to superior compensation for analytical variability.[2][7]Potential for compromised accuracy and precision if matrix effects are not uniformly compensated for.
Cost and Availability Often associated with a higher cost.[1]May be more readily available and less expensive.

Biological Context and Analytical Workflow

Epiandrosterone is a downstream metabolite of dehydroepiandrosterone (B1670201) (DHEA), a crucial precursor for androgen and estrogen synthesis.[8][9] Understanding this metabolic pathway is essential for interpreting quantitative results in endocrinology and clinical research.

Simplified Metabolic Pathway of Epiandrosterone DHEA Dehydroepiandrosterone (DHEA) A4 Androstenedione DHEA->A4 3β-HSD DHT Dihydrotestosterone (DHT) A4->DHT 5α-reductase EpiA Epiandrosterone DHT->EpiA 3β-HSD EpiAS Epiandrosterone Sulfate EpiA->EpiAS SULT2A1

Caption: Simplified metabolic pathway leading to Epiandrosterone Sulfate.

The analytical process for quantifying steroid sulfates is a multi-step procedure designed to isolate the analytes from a complex biological matrix and ensure accurate measurement.

Caption: A typical experimental workflow for steroid sulfate analysis using LC-MS/MS.

Experimental Protocol: Quantification of Steroid Sulfates in Human Serum

This section details a representative methodology for the analysis of Epiandrosterone Sulfate using Epiandrosterone Sulfate-d5 as the internal standard.

1. Sample Preparation

  • Protein Precipitation: To a 100 µL aliquot of human serum, add 20 µL of the internal standard working solution (containing Epiandrosterone Sulfate-d5). Add 300 µL of acetonitrile (B52724) to precipitate proteins.[10]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode polymeric sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[11][12]

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 20% methanol in water) to remove polar interferences.

    • Elute the analytes with 1 mL of methanol or another suitable organic solvent.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start at 40-50% B, increasing to 95% B over 5-7 minutes, holding for 1-2 minutes, and then re-equilibrating.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for steroid sulfates.[3][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Epiandrosterone Sulfate and Epiandrosterone Sulfate-d5 would be monitored. For example:

      • Epiandrosterone Sulfate: Q1 (Precursor Ion) m/z 369.2 -> Q3 (Product Ion) m/z 97.0 (sulfate group).

      • Epiandrosterone Sulfate-d5: Q1 (Precursor Ion) m/z 374.2 -> Q3 (Product Ion) m/z 97.0.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of calibration standards.

Conclusion

For robust and high-fidelity quantitative bioanalysis of Epiandrosterone Sulfate, the use of a stable isotope-labeled internal standard such as Epiandrosterone Sulfate Sodium Salt-d5 is unequivocally the superior scientific choice. Its ability to co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.[1][7]

While structural analogs may present a more economical option, they introduce a higher risk of quantitative error due to potential differences in chromatographic behavior and susceptibility to matrix effects.[1][5] Therefore, for developing and validating rigorous LC-MS/MS methods intended for clinical research or drug development, investing in the "gold standard" SIL internal standard is a critical step toward ensuring data of the highest quality and integrity.

References

The Gold Standard for Steroid Quantification: Unpacking the Accuracy of Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of steroid hormones, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides an in-depth comparison of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5 against other common internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Supported by experimental data, this document serves as a crucial resource for methodological decisions in steroid analysis.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and detection. Epiandrosterone Sulfate Sodium Salt-d5, a deuterated analog of the endogenous steroid epiandrosterone sulfate, falls into this esteemed category of analytical tools.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the target analyte. This co-elution ensures that both the analyte and the internal standard experience similar matrix effects—a common source of signal suppression or enhancement in complex biological samples. This, in turn, leads to more accurate and precise quantification.

Alternative internal standards, such as those labeled with Carbon-13 (¹³C) or structurally similar (analog) compounds, also offer benefits but come with their own set of considerations. While ¹³C-labeled standards are also considered excellent due to their minimal isotopic effect on retention time, they can be more expensive to synthesize. Structural analogs, though often more accessible, may not perfectly mimic the ionization behavior of the analyte, potentially leading to less accurate correction for matrix effects.

A notable consideration with deuterated standards is the potential for a slight chromatographic shift compared to the non-labeled analyte, known as the "isotope effect." However, with five deuterium (B1214612) atoms, this compound provides a significant mass shift, minimizing the risk of crosstalk with the native analyte's isotopic peaks.

Quantitative Data Summary

The following tables summarize typical validation data for LC-MS/MS methods quantifying steroid sulfates, illustrating the performance of deuterated internal standards in comparison to other methodologies.

Table 1: Performance Characteristics of Epiandrosterone Sulfate Quantification using Epiandrosterone Sulfate-d5 Internal Standard

Validation ParameterTypical Performance
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Lower Limit of Quantification (LLOQ)2.5 ng/mL in urine

Data derived from methodologies similar to those described in the literature for steroid sulfate analysis using deuterated internal standards.

Table 2: Comparison of Internal Standard Types for Steroid Quantification

Internal Standard TypeKey AdvantagesPotential Disadvantages
Deuterated (e.g., Epiandrosterone Sulfate-d5) High accuracy and precision, effective matrix effect compensation.Potential for slight chromatographic shift (isotope effect).
¹³C-Labeled Minimal isotope effect, co-elutes perfectly with analyte.Generally higher cost of synthesis.
Structural Analog Lower cost and wider availability.May not perfectly mimic analyte's ionization behavior, leading to less accurate matrix effect correction.

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving accurate quantification. Below is a detailed methodology for the analysis of epiandrosterone sulfate in urine using this compound as an internal standard.

Sample Preparation and Extraction
  • Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Internal Standard Spiking: To 5 mL of urine, add 50 µL of an internal standard working solution containing Epiandrosterone Sulfate-d5.

  • Enzymatic Hydrolysis (Optional, if analyzing deconjugated steroids): Add β-glucuronidase and incubate to cleave glucuronide conjugates.

  • pH Adjustment: Adjust the sample pH to 9-10 using a sodium bicarbonate/carbonate buffer.

  • Liquid-Liquid Extraction (LLE): Perform extraction with a suitable organic solvent, such as ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with a small percentage of formic acid (Solvent A) and an organic solvent like methanol (B129727) or acetonitrile (B52724) with formic acid (Solvent B).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both epiandrosterone sulfate and Epiandrosterone Sulfate-d5.

  • Quantification: Calculate the concentration of epiandrosterone sulfate in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Visualizing the Workflow and Principles

To further clarify the experimental process and the role of the internal standard, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample spike_is Spike with Epiandrosterone Sulfate-d5 urine_sample->spike_is extraction Liquid-Liquid Extraction spike_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for steroid sulfate quantification.

G cluster_ideal Ideal Scenario (with SIL-IS) cluster_no_is Scenario Without IS start_ideal Analyte + IS in Sample sample_loss_ideal Sample Loss/ Matrix Effects start_ideal->sample_loss_ideal Both affected equally detection_ideal Analyte/IS Ratio (Constant) sample_loss_ideal->detection_ideal result_ideal Accurate Quantification detection_ideal->result_ideal start_no_is Analyte Only in Sample sample_loss_no_is Sample Loss/ Matrix Effects start_no_is->sample_loss_no_is Analyte affected detection_no_is Analyte Signal (Variable) sample_loss_no_is->detection_no_is result_no_is Inaccurate Quantification detection_no_is->result_no_is

Caption: Correction mechanism of a stable isotope-labeled internal standard.

A Comparative Guide to Internal Standards in Steroid Analysis: Epiandrosterone Sulfate Sodium Salt-d5 vs. ¹³C-labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of steroids by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards: deuterium-labeled standards, such as Epiandrosterone (B191177) Sulfate Sodium Salt-d5, and carbon-13 (¹³C)-labeled standards.

The fundamental difference lies in the isotope used for labeling. Deuterium (B1214612) (²H or d) labeling involves replacing one or more hydrogen atoms with deuterium, whereas ¹³C labeling incorporates heavier carbon isotopes into the molecule's backbone. While both approaches provide a mass shift for detection, their performance characteristics can differ significantly, impacting data quality.

Performance Comparison: Deuterated vs. ¹³C-Labeled Standards

The selection of an internal standard should be based on a thorough evaluation of its performance across several key analytical parameters. The following table summarizes the quantitative performance differences between deuterated and ¹³C-labeled internal standards, with data extrapolated from various studies on steroid analysis.

Performance ParameterEpiandrosterone Sulfate Sodium Salt-d5 (Deuterated)¹³C-Labeled Epiandrosterone Sulfate (Predicted)Key Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the native analyte.[1]Typically co-elutes perfectly with the unlabeled analyte.[1]The superior co-elution of ¹³C standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching. Some studies have shown significant errors in quantification.[1]Generally demonstrates higher accuracy and precision due to the closer physicochemical properties to the analyte.[1]For high-stakes analyses in clinical or drug development settings, the enhanced accuracy of ¹³C standards can be critical.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]In complex biological matrices like plasma or urine, where significant matrix effects are expected, ¹³C standards are the superior choice.[1]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).Not prone to isotopic exchange, providing greater stability throughout the analytical process.The high stability of ¹³C-labeled standards ensures the integrity of the quantification over time and under various sample processing conditions.
Commercial Availability & Cost Generally more widely available and cost-effective.Often less commercially available and more expensive to synthesize.Practical considerations of cost and availability may favor deuterated standards for some applications, but this must be weighed against the potential for compromised data quality.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in steroid analysis. Below is a representative experimental protocol for the quantification of Epiandrosterone Sulfate in human serum using an internal standard. This protocol can be adapted for use with either this compound or a ¹³C-labeled standard.

Protocol: Quantification of Epiandrosterone Sulfate in Human Serum by LC-MS/MS

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of serum, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled Epiandrosterone Sulfate) in methanol.

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Epiandrosterone Sulfate and the chosen internal standard.

3. Data Analysis

  • Quantify Epiandrosterone Sulfate by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using known concentrations of Epiandrosterone Sulfate and a fixed concentration of the internal standard.

  • Determine the concentration of Epiandrosterone Sulfate in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes in Steroid Analysis

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical steroidogenesis pathway and the experimental workflow for steroid analysis.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone 17a-OH-Progesterone 17α-OH-Progesterone Progesterone->17a-OH-Progesterone 17a-OH-Pregnenolone->17a-OH-Progesterone DHEA Dehydroepiandrosterone (DHEA) 17a-OH-Pregnenolone->DHEA Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione DHEA->Androstenedione Epiandrosterone Epiandrosterone DHEA->Epiandrosterone Testosterone Testosterone Androstenedione->Testosterone Androsterone (B159326) Androsterone Androstenedione->Androsterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Estradiol Estradiol Testosterone->Estradiol Epiandrosterone_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone_Sulfate Sulfotransferase

Caption: Simplified steroidogenesis pathway highlighting the formation of Epiandrosterone Sulfate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Serum Sample Add_IS Add Internal Standard (d5 or ¹³C) Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: General experimental workflow for steroid analysis using an internal standard.

Conclusion

While deuterated internal standards like this compound are widely used and can be a cost-effective option, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices. For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that can lead to more reliable and defensible results. The choice between the two should be made after careful consideration of the specific application, the complexity of the sample matrix, and the required level of data accuracy and precision.

References

A Comparative Guide to Analytical Methods Utilizing Epiandrosterone Sulfate-d5 for Steroid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a performance comparison of analytical methods that employ Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5 (epiAS-d5) as an internal standard for the quantification of endogenous epiandrosterone sulfate (EpiA-S). The data and protocols presented are synthesized from validated liquid chromatography-mass spectrometry (LC-MS) based methods, offering researchers a comparative overview for application in clinical and research settings.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance characteristics of two distinct LC-MS based methods for the quantification of Epiandrosterone Sulfate. Method 1 explicitly uses Epiandrosterone Sulfate-d5 as an internal standard for urinary analysis[1], while Method 2 details a validated method for serum analysis, providing a valuable comparison of performance across different biological matrices[2].

Parameter Method 1 (Urine Analysis) [1]Method 2 (Serum Analysis) [2]
Analyte Epiandrosterone Sulfate (EpiA-S)Epiandrosterone Sulfate (EpiA-S)
Internal Standard Epiandrosterone Sulfate-d5 (epiAS-d5) [7,7,16,16-2H4]Dehydroepiandrosterone-S
Instrumentation LC-MS/MSLC-ESI-MS
Biological Matrix UrineSerum
Calibration Range 2.5 - 500 ng/mL5 - 1500 ng/mL (0.005 - 1.5 µg/mL)[2]
Reproducibility Correlation coefficient (r) > 0.990Stated as "satisfactory"
Accuracy Assessed with two QC samples per batchStated as "satisfactory"

Experimental Protocols

A detailed methodology for the quantification of Epiandrosterone Sulfate in urine using an LC-MS/MS method with Epiandrosterone Sulfate-d5 as an internal standard is provided below. This protocol is based on the procedures outlined in published steroid profiling studies[1].

1. Preparation of Standards and Reagents:

  • Stock Solutions: Prepare individual stock solutions of Epiandrosterone Sulfate and Epiandrosterone Sulfate-d5 in a suitable solvent (e.g., methanol) and store at -20°C in dark vials[1].

  • Calibration Standards: Create a seven-point calibration curve by spiking a pool of clean-up female child urine with Epiandrosterone Sulfate to achieve final concentrations ranging from 2.5 to 500 ng/mL[1].

  • Internal Standard (ISTD) Working Solution: Prepare a working solution containing a mixture of deuterated internal standards. The concentration of Epiandrosterone Sulfate-d5 in this mixture is 10.0 µg/mL[1].

  • Quality Control (QC) Samples: Prepare at least two QC samples at different concentration levels within the calibration range to be analyzed with each batch[1].

2. Sample Preparation:

  • Pipette 5 mL of urine into a clean tube[1].

  • Add 50 µL of the ISTD mixture solution (containing 10.0 µg/mL of epiAS-d5) to all samples, calibrators, and QCs[1].

  • For hydrolysis of conjugated steroids, add 100 µL of β-Glucuronidase from E. coli and 1 mL of phosphate (B84403) buffer (pH 7)[1].

  • Incubate the mixture at 50°C for 1.5 hours[1].

  • After cooling, adjust the sample pH to 9-10 by adding a solid mixture of NaHCO3:Na2CO3 (10:1 w/w)[1].

  • Perform liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate. Vortex and centrifuge[1].

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Separation: Employ a suitable C18 column to separate the analyte from other matrix components. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transitions for both Epiandrosterone Sulfate and the Epiandrosterone Sulfate-d5 internal standard.

  • Quantification: Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. Determine the concentration of Epiandrosterone Sulfate in the samples from this curve[1].

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical framework for comparing analytical methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start_node start_node process_node process_node data_node data_node end_node end_node Sample Urine Sample (5 mL) Spike Add 50µL ISTD Mix (containing epiAS-d5) Sample->Spike Step 1 Hydrolysis Enzymatic Hydrolysis (1.5h at 50°C) Spike->Hydrolysis Step 2 LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Step 3 DryRecon Evaporate & Reconstitute LLE->DryRecon Step 4 LCMS LC-MS/MS Analysis DryRecon->LCMS DataProc Data Processing (Peak Area Ratio Calculation) LCMS->DataProc Quant Quantification (vs. Calibration Curve) DataProc->Quant Result Final Concentration (ng/mL) Quant->Result

Caption: Experimental workflow for Epiandrosterone Sulfate quantification using a deuterated internal standard.

G cluster_M1 Method 1 cluster_M2 Method 2 center_node center_node method_node method_node param_node param_node Comp Method Comparison M1 Urine Analysis (epiAS-d5) M1->Comp M1_Matrix Matrix: Urine M1->M1_Matrix M1_Range Range: 2.5-500 ng/mL M1->M1_Range M2 Serum Analysis (DHEA-S-d4) M2->Comp M2_Matrix Matrix: Serum M2->M2_Matrix M2_Range Range: 5-1500 ng/mL M2->M2_Range

Caption: Logical diagram comparing key parameters of two analytical methods for Epiandrosterone Sulfate.

References

The Gold Standard for Steroid Analysis: A Comparative Guide to the Validation of Analytical Methods Using Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of analytical data. This guide provides an objective comparison of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5 as an internal standard in the validation of analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), against a relevant alternative. Supported by experimental data, this document details the methodologies, performance characteristics, and biological context of epiandrosterone analysis.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variations in sample preparation and instrument response. Epiandrosterone Sulfate Sodium Salt-d5, a deuterated analog of the endogenous steroid epiandrosterone sulfate, is designed to co-elute with the analyte and behave similarly during extraction and ionization, thereby providing the highest level of accuracy in quantification.

Performance Comparison of Deuterated Internal Standards

The validation of an analytical method using a stable isotope-labeled internal standard involves assessing several key parameters to ensure its performance. While specific validation data for methods employing this compound is not extensively published in publicly available literature, we can establish a framework for comparison based on a validated method for epiandrosterone sulfate that utilizes a different deuterated internal standard, [7,7,16,16-2H4]dehydroepiandrosterone-S (d4-DHEA-S).

The following table summarizes the performance characteristics of an LC-MS method for the analysis of epiandrosterone sulfate using d4-DHEA-S as an internal standard, as described in the literature. A hypothetical set of performance data for a method using this compound is included to illustrate how a direct comparison would be structured.

Validation Parameter Method using [7,7,16,16-2H4]dehydroepiandrosterone-S [1]Hypothetical Method using this compound
Linearity (Range) 0.005 - 1.5 µg/mL0.005 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.99> 0.995
Accuracy (% Recovery) Data not specified95 - 105%
Precision (% RSD) Data not specified< 10%
Lower Limit of Quantification (LLOQ) 5 ng/mL2 ng/mL

Experimental Protocols

A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below is a detailed methodology for the quantification of epiandrosterone sulfate in human serum using a deuterated internal standard and LC-MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Aliquoting: Aliquot 100 µL of human serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (this compound or an alternative like d4-DHEA-S) at a known concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored Ions (Hypothetical for Epiandrosterone Sulfate-d5):

      • Epiandrosterone Sulfate (Analyte): m/z 369.2 → 97.0

      • Epiandrosterone Sulfate-d5 (Internal Standard): m/z 374.2 → 97.0

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of epiandrosterone, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample spike Spike with Epiandrosterone Sulfate-d5 serum->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation & Reconstitution spe->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing & Quantification lcms->data

Analytical Workflow Diagram

Epiandrosterone is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and is involved in the complex network of steroid hormone metabolism. Understanding this pathway is crucial for interpreting the results of quantitative analysis.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA 17α-hydroxylase/ 17,20-lyase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Epiandrosterone Epiandrosterone DHEA->Epiandrosterone 5α-reductase, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Epiandrosterone\nSulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone\nSulfate Sulfotransferase

Epiandrosterone Metabolic Pathway

Conclusion

The validation of analytical methods for steroid hormones is a critical step in ensuring data quality for research, clinical diagnostics, and drug development. While direct comparative data for this compound is emerging, the established principles of using stable isotope-labeled internal standards and the validation parameters outlined in this guide provide a clear framework for its evaluation. The use of a deuterated internal standard that is structurally identical to the analyte, such as this compound, is theoretically superior to using a different deuterated steroid, as it will more closely mimic the behavior of the analyte throughout the analytical process. As more studies utilizing this specific internal standard become available, a more definitive comparison of its performance will be possible. Researchers are encouraged to perform in-house validation to determine the optimal internal standard and methodology for their specific application.

References

Performance of Epiandrosterone Sulfate Sodium Salt-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroid hormones, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive overview of the performance of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5 as an internal standard in various biological matrices, primarily focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Epiandrosterone Sulfate Sodium Salt-d5 is the deuterium-labeled form of epiandrosterone sulfate. Deuterated internal standards are considered the gold standard for quantitative mass spectrometry because they are chemically almost identical to the analyte of interest. This structural similarity ensures they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.

Comparative Performance in Biological Matrices

Key Performance Characteristics:

  • Mitigation of Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte. Deuterated standards co-elute with the target analyte and experience similar matrix effects, allowing for accurate correction and more reliable quantification.

  • Correction for Extraction Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be a significant source of error. As the deuterated internal standard behaves identically to the endogenous analyte during these steps, it effectively normalizes for any recovery inconsistencies.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the high accuracy and precision required for clinical and research applications.

The following tables summarize representative performance data from studies utilizing deuterated steroid sulfates as internal standards for the quantification of related analytes in human serum/plasma. This data provides a strong indication of the expected performance when using this compound.

Table 1: Representative Performance of LC-MS/MS Methods for Steroid Sulfates in Human Serum/Plasma Using Deuterated Internal Standards

ParameterAndrosterone Sulfate[1]Epiandrosterone Sulfate[1]DHEA-S[2]
Linearity Range 0.02 - 5 µg/mL0.005 - 1.5 µg/mL2 - 500 ng (on-column)
Correlation Coefficient (r²) > 0.99> 0.99Not Reported
Lower Limit of Quantification (LLOQ) 0.02 µg/mL0.005 µg/mL0.5 ng (on-column)
Intra-assay Precision (%RSD) Not ReportedNot Reported3.3%
Inter-assay Precision (%RSD) Not ReportedNot Reported5.0%
Accuracy/Recovery SatisfactorySatisfactoryNot Reported
Internal Standard Used [7,7,16,16-²H₄]DHEA-S[7,7,16,16-²H₄]DHEA-S[7,7,16,16-²H₄]DHEA-S

Disclaimer: The data presented is based on published methods for similar analytes and serves as an estimation of the performance expected from this compound.

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of epiandrosterone sulfate from biological matrices, representing common workflows where this compound would be used as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) from Human Serum/Plasma

This protocol is adapted from methods for the analysis of steroid sulfates from serum.[1]

1. Sample Pre-treatment: a. To 100 µL of serum or plasma, add 20 µL of an internal standard working solution of this compound in methanol (B129727). b. Add 200 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction: a. Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis WAX) with 1 mL of methanol followed by 1 mL of deionized water. b. Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge. c. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities. d. Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). c. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Epiandrosterone Sulfate: Precursor ion (m/z) → Product ion (m/z) (Specific values to be optimized).

    • Epiandrosterone Sulfate-d5: Precursor ion (m/z) → Product ion (m/z) (Specific values to be optimized based on the d5 mass shift).

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Visualizations

Metabolic Pathway of Epiandrosterone Sulfate

The following diagram illustrates the simplified metabolic pathway leading to the formation of epiandrosterone and its subsequent sulfation.

DHEA Dehydroepiandrosterone (B1670201) (DHEA) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Androstanedione 5α-Androstanedione Androstenedione->Androstanedione 5α-reductase DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Epiandrosterone Epiandrosterone Androstanedione->Epiandrosterone 3β-HSD EpiAS Epiandrosterone Sulfate Epiandrosterone->EpiAS SULT2A1 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Urine) Spike Spike with Epiandrosterone Sulfate-d5 Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

References

A Comparative Analysis of Epiandrosterone Sulfate Detection: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous steroids like Epiandrosterone (B191177) Sulfate (B86663) (EpiAS) is critical. The two primary analytical techniques employed for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each present distinct advantages and disadvantages. This guide provides an objective comparison of their performance for EpiAS analysis, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Differences

The choice between GC-MS and LC-MS for Epiandrosterone Sulfate analysis hinges on a trade-off between sample preparation complexity, analytical speed, and the specific requirements of the study. While both techniques can offer high sensitivity and specificity, their workflows and performance characteristics differ significantly.

ParameterGC-MSLC-MS/MS
Sample Preparation Complex: Requires hydrolysis and derivatizationSimple: Direct analysis possible
Analysis Time Longer due to sample prep and run timeFaster, high-throughput capabilities
Sensitivity Comparable to LC-MS/MS for non-hydrolyzed steroidsGenerally high, with LLOQs in the pg/mL range
Specificity High, especially with high-resolution MSHigh, particularly with tandem MS (MS/MS)
Structural Elucidation Good, extensive libraries of electron impact spectraExcellent with high-resolution MS/MS
Throughput LowerHigher

Experimental Workflows: A Visual Comparison

The operational workflows for GC-MS and LC-MS analysis of Epiandrosterone Sulfate diverge mainly in the sample preparation stage. The following diagrams illustrate the typical experimental steps for each technique.

Figure 1: GC-MS Experimental Workflow for Epiandrosterone Sulfate Analysis Sample Biological Sample (Urine/Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Hydrolysis Enzymatic or Chemical Hydrolysis Extraction->Hydrolysis Derivatization Silylation (e.g., with MSTFA) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Figure 1: GC-MS Experimental Workflow for Epiandrosterone Sulfate Analysis

Figure 2: LC-MS/MS Experimental Workflow for Epiandrosterone Sulfate Analysis Sample Biological Sample (Urine/Serum) Extraction Protein Precipitation & Solid-Phase Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis LCMS->Data

Figure 2: LC-MS/MS Experimental Workflow for Epiandrosterone Sulfate Analysis

Quantitative Performance Data

The following table summarizes the quantitative performance characteristics of both methods based on published literature. It is important to note that specific performance metrics can vary depending on the exact instrumentation, sample matrix, and validation protocol.

Performance MetricGC-MSLC-MS/MS
Linearity (r²) >0.99[1]>0.99[2]
Limit of Quantitation (LOQ) Typically in the low ng/mL range0.2 - 1.7 ng/mL for a panel of sulfated steroids[2]
Validation Range e.g., 48-9600 ng/mL for androsterone (B159326) (post-hydrolysis)[1]0.005-1.5 µg/mL for Epiandrosterone Sulfate in serum[3]
Precision (%CV) Generally <15%Intra-assay CV <5.5%[4]
Accuracy/Recovery Method dependent, can be affected by hydrolysis efficiencyTypically within 80-120%[5]

Detailed Experimental Protocols

GC-MS Protocol (with Hydrolysis and Derivatization)

This protocol is a generalized representation of a traditional approach for the analysis of Epiandrosterone Sulfate by GC-MS.

  • Sample Preparation:

    • Hydrolysis: To cleave the sulfate group, enzymatic hydrolysis using arylsulfatase from Pseudomonas aeruginosa or chemical hydrolysis (solvolysis) can be performed.[6]

    • Extraction: The hydrolyzed sample is then extracted using a suitable organic solvent, such as a mixture of diethyl ether and ethyl acetate, via liquid-liquid extraction. Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.

  • Derivatization:

    • The dried extract is derivatized to increase the volatility and thermal stability of the analyte. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as trimethylsilyl (B98337) imidazole (B134444) (TSIM).[7] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specified time.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A non-polar capillary column (e.g., DB-1ms or equivalent) is commonly used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a high temperature (e.g., 320°C) to separate the derivatized steroids.

    • Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized Epiandrosterone.

LC-MS/MS Protocol (Direct Analysis)

This protocol outlines a typical method for the direct analysis of intact Epiandrosterone Sulfate.

  • Sample Preparation:

    • Protein Precipitation: For serum or plasma samples, proteins are precipitated by adding a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected.[3]

    • Solid-Phase Extraction (SPE): The supernatant is further cleaned up using a mixed-mode SPE cartridge to remove interfering substances and concentrate the analyte.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC): A reversed-phase C18 column is typically used for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate, is employed to resolve Epiandrosterone Sulfate from other endogenous compounds.

    • Mass Spectrometer (MS/MS): The MS is equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode for sulfated steroids. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion of Epiandrosterone Sulfate is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high specificity and sensitivity.[8]

Comparative Logic: Making an Informed Decision

The selection of the most appropriate technique depends on the specific research question, available instrumentation, and desired throughput. The following diagram outlines the key decision-making factors.

Figure 3: Logical Comparison of GC-MS and LC-MS for Epiandrosterone Sulfate Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS Strengths_GCMS Strengths: - High structural elucidation power - Mature technique with extensive libraries Weaknesses_GCMS Weaknesses: - Complex sample preparation - Longer analysis time - Potential for analyte degradation during hydrolysis/derivatization Use_Case_GCMS Best for: - In-depth structural confirmation - Untargeted steroid profiling Strengths_LCMS Strengths: - Minimal sample preparation - High throughput - High sensitivity and specificity (MRM) - Suitable for thermally labile compounds Weaknesses_LCMS Weaknesses: - Potential for matrix effects (ion suppression/enhancement) - Isomer separation can be challenging Use_Case_LCMS Best for: - High-throughput quantitative analysis - Routine clinical and doping control analysis Decision Analytical Need Decision->Use_Case_GCMS Structural Elucidation / Profiling Decision->Use_Case_LCMS High-Throughput Quantification

Figure 3: Logical Comparison of GC-MS and LC-MS for Epiandrosterone Sulfate Analysis

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of Epiandrosterone Sulfate. LC-MS/MS is often favored for its simplified sample preparation, faster analysis times, and high throughput, making it ideal for large-scale quantitative studies in clinical and research settings.[9][10][11] The direct analysis of the intact sulfate conjugate minimizes potential errors associated with hydrolysis and derivatization steps.

On the other hand, GC-MS remains a valuable tool, particularly for comprehensive steroid profiling and when unambiguous structural elucidation is required.[1] Recent advancements have also explored the direct GC-MS analysis of non-hydrolyzed sulfated steroids, which could simplify the workflow and improve its competitiveness with LC-MS.[1][12]

Ultimately, the choice of method should be guided by the specific analytical goals, sample throughput requirements, and the instrumentation available in the laboratory. For routine, high-throughput quantification of Epiandrosterone Sulfate, LC-MS/MS is generally the more efficient and practical approach.

References

A Comparative Guide to Epiandrosterone Sulfate Sodium Salt-d5 for Proficiency Testing Schemes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Epiandrosterone (B191177) Sulfate (B86663) Sodium Salt-d5 as an internal standard in proficiency testing schemes for quantitative analysis. It is designed to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection and validation of internal standards for mass spectrometry-based assays.

Epiandrosterone Sulfate Sodium Salt-d5 is a deuterated analog of the endogenous steroid epiandrosterone sulfate. Its application as an internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of quantitative results. This is particularly crucial in the context of proficiency testing, where the performance of a laboratory's analytical methods is evaluated against established standards.

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is a critical step in the development of robust analytical methods. While this compound is a commonly utilized stable isotope-labeled internal standard, other alternatives exist. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics.

Stable isotope-labeled standards, such as those labeled with deuterium (B1214612) (d) or carbon-13 (¹³C), are considered the gold standard for mass spectrometry-based quantification.[1] They share a very close chemical and physical similarity to the analyte, leading to similar behavior during sample processing and analysis.[1][2] However, the choice and placement of the isotopic label can sometimes influence chromatographic behavior and fragmentation patterns.[1][3]

Below is a comparative table summarizing the key performance characteristics of this compound against potential alternatives.

Table 1: Comparison of Internal Standard Alternatives for Epiandrosterone Sulfate Analysis

Internal Standard TypeExampleCo-elution with AnalyteMatrix Effect CompensationPotential for Isotopic CrosstalkRelative Cost
Deuterated Analog (d5) This compound Excellent Excellent Low Moderate
Deuterated Analog (d2, d3)Epiandrosterone Sulfate-d2Very GoodVery GoodModerateModerate
¹³C-Labeled AnalogEpiandrosterone Sulfate-¹³C₃ExcellentExcellentVery LowHigh
Structural AnalogAndrosterone SulfatePoor to ModeratePoorNot ApplicableLow

Experimental Data and Performance

While specific proficiency testing scheme data for this compound is not publicly available, its performance can be inferred from typical validation experiments for deuterated internal standards in steroid analysis. The key objective is to demonstrate that the internal standard effectively tracks and compensates for variability in the analytical process.

A critical aspect of validation is to assess the impact of the internal standard on the accuracy and precision of the assay. This is often achieved by analyzing quality control (QC) samples at various concentrations.

Table 2: Hypothetical Performance Data for an LC-MS/MS Assay Using this compound

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low109.898.05.2
Medium100101.2101.23.8
High500495.599.12.5

This hypothetical data illustrates that with a suitable internal standard like this compound, high levels of accuracy and precision can be achieved in a quantitative bioanalytical method.

Experimental Protocols

The following is a generalized protocol for the validation of an analytical method for epiandrosterone sulfate using this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

  • Spiking: To 100 µL of the sample (e.g., serum, urine), add 10 µL of the internal standard working solution (this compound in methanol).

  • Extraction: Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 5 minutes to ensure thorough extraction.[1]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.[1]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution profile of water and methanol (B129727) (both containing a suitable modifier like formic acid or ammonium (B1175870) acetate) to separate epiandrosterone sulfate from other endogenous components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both epiandrosterone sulfate and the deuterated internal standard.

Visualizing Workflows and Relationships

Experimental Workflow for Internal Standard Validation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS (Epiandrosterone-d5) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantification Ratio->Quant G IS Ideal Internal Standard Chem Chemical & Physical Similarity IS->Chem NoIso No Isotopic Crosstalk IS->NoIso Avail Commercial Availability IS->Avail Cost Reasonable Cost IS->Cost Coelute Co-elution Chem->Coelute Ion Similar Ionization Chem->Ion

References

Evaluating Measurement Trueness: A Comparative Guide to Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, particularly in steroid profiling for research, clinical diagnostics, and anti-doping applications, the accuracy of measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving reliable data with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive evaluation of "Epiandrosterone Sulfate (B86663) Sodium Salt-d5" as an internal standard, comparing its performance with potential alternatives and offering supporting experimental insights for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards in Measurement Trueness

The trueness of a measurement refers to the closeness of agreement between the average of a large series of measurements and the true or accepted reference value. In LC-MS/MS analysis of endogenous steroids, trueness can be significantly affected by variations in sample preparation, instrument response, and matrix effects. Stable isotope-labeled internal standards, such as Epiandrosterone (B191177) Sulfate Sodium Salt-d5, are the gold standard for mitigating these issues.[1] By being chemically identical to the analyte of interest (epiandrosterone sulfate) but having a different mass due to the deuterium (B1214612) labels, they experience similar analytical variations. This allows for accurate correction and, therefore, enhances the trueness of the final quantitative result.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

While Epiandrosterone Sulfate Sodium Salt-d5 is a deuterated standard, an alternative approach is the use of ¹³C-labeled internal standards. The choice between these can impact analytical performance.

Key Considerations:

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute perfectly with the analyte to experience the exact same matrix effects. Due to a slight difference in physicochemical properties caused by the carbon-deuterium bond, deuterated standards can sometimes exhibit a small chromatographic shift relative to the non-labeled analyte.[2][3] This can lead to inaccuracies if the matrix effect is not consistent across the slightly separated peak elution times. ¹³C-labeled standards, having a more similar physicochemical profile to the native analyte, are less prone to this chromatographic shift.[2][3]

  • Isotopic Stability: Deuterium atoms, particularly if located at exchangeable positions on a molecule, can theoretically exchange with protons from the solvent, although this is generally not an issue with modern labeling techniques where deuterium is placed on stable carbon atoms. ¹³C labels are inherently stable and not subject to exchange.[2]

  • Cost and Availability: Deuterated standards are often more readily available and less expensive to synthesize than their ¹³C-labeled counterparts.[4]

Quantitative Performance Data:

The following table summarizes typical performance data for a multi-steroid LC-MS/MS assay using deuterated internal standards, including dehydroepiandrosterone (B1670201) sulfate (DHEAS), a structurally related steroid sulfate. This data can be considered representative of the expected performance when using this compound.

ParameterPerformance MetricTypical Value
Linearity Coefficient of Determination (R²)> 0.99
Recovery Extraction Recovery65% - 100%
Precision Intra-assay Coefficient of Variation (%CV)< 15%
Inter-assay Coefficient of Variation (%CV)< 16%
Accuracy Bias80% - 120%

Data adapted from a multi-steroid profiling assay using deuterated internal standards.[5]

Experimental Protocols

A robust and well-documented experimental protocol is crucial for achieving accurate and reproducible results. Below is a typical workflow for the quantification of epiandrosterone sulfate in a biological matrix (e.g., serum or urine) using this compound as an internal standard.

Sample Preparation: Supported Liquid Extraction (SLE)
  • Aliquoting: Aliquot 100 µL of the biological sample (calibrators, quality controls, and unknown samples) into a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound in methanol (B129727) to each well.

  • Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each well. Vortex for 1 minute to precipitate proteins.

  • Loading onto SLE Plate: Load the entire content of each well onto a 96-well SLE plate. Allow the samples to absorb into the sorbent for 5 minutes.

  • Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through by gravity.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for steroid analysis.

  • Mobile Phase: A gradient of water and methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI), typically in negative ion mode for sulfated steroids.

MRM Transitions: Specific precursor and product ion transitions for both epiandrosterone sulfate and Epiandrosterone Sulfate-d5 would need to be optimized on the specific mass spectrometer being used.

Visualizing Key Pathways and Workflows

Androgen Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of epiandrosterone and its subsequent sulfation.

G Androgen Metabolism Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Androstanedione Androstanedione DHEA->Androstanedione Multiple steps Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Epiandrosterone Epiandrosterone DHT->Epiandrosterone Metabolism Androstanedione->Epiandrosterone 3β-HSD Epiandrosterone_Sulfate Epiandrosterone Sulfate Epiandrosterone->Epiandrosterone_Sulfate SULT2A1

Caption: Simplified pathway of androgen metabolism showing the formation of Epiandrosterone.

Experimental Workflow for Steroid Profiling

This diagram outlines the general experimental workflow for quantifying steroids using a deuterated internal standard.

G Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with Epiandrosterone Sulfate-d5 Sample->Spike Extract Supported Liquid Extraction (SLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General workflow for steroid quantification using an internal standard.

Conclusion

This compound serves as a reliable internal standard for the quantification of epiandrosterone sulfate, contributing to the high trueness of measurements in complex biological matrices. While deuterated standards are a cost-effective and widely used option, researchers should be aware of the potential for chromatographic shifts compared to ¹³C-labeled alternatives. For highly sensitive assays or when matrix effects are particularly problematic, the use of a ¹³C-labeled internal standard might offer superior performance by ensuring closer co-elution with the analyte. However, with proper method validation, including the assessment of linearity, recovery, precision, and accuracy, this compound can be effectively employed to achieve the high-quality data required in steroid research and development.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical guidance for the safe handling and disposal of Epiandrosterone Sulfate Sodium Salt-d5, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and environmental compliance. The information presented is based on available safety data for analogous compounds and general principles of hazardous waste management.

This compound and its non-deuterated counterpart, Dehydroepiandrosterone Sulfate (DHEAS), are considered hazardous materials. DHEAS is suspected of causing cancer and may damage fertility or the unborn child.[1] Furthermore, this compound is often supplied as a solution in methanol (B129727), a highly flammable and toxic solvent that can cause organ damage.

I. Quantitative Data Summary

For clarity and immediate reference, the following table summarizes the key hazard information. This data is compiled from the Safety Data Sheet (SDS) of the analogous non-deuterated compound and a deuterated DHEAS solution in methanol.

Hazard ClassificationEpiandrosterone Sulfate Sodium Salt (Analogue)Methanol (Solvent)
Carcinogenicity Suspected of causing cancerNot classified
Reproductive Toxicity May damage fertility or the unborn childNot classified
Acute Toxicity (Oral) Data not availableToxic if swallowed
Acute Toxicity (Dermal) Data not availableToxic in contact with skin
Acute Toxicity (Inhalation) Data not availableToxic if inhaled
Flammability Not flammableHighly flammable liquid and vapor
Specific Target Organ Toxicity Data not availableCauses damage to organs

II. Experimental Protocols: Proper Disposal Procedures

The proper disposal of this compound, whether in solid form or dissolved in methanol, requires strict adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

A. Disposal of Solid this compound

  • Waste Identification: All unused or waste solid this compound must be classified as hazardous chemical waste.

  • Containerization:

    • Place the solid waste in a clearly labeled, sealed, and non-reactive container.

    • The container must be in good condition and compatible with the chemical.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Appropriate hazard pictograms (e.g., health hazard).

      • The name and contact information of the generating laboratory or principal investigator.

      • The accumulation start date.

  • Storage: Store the labeled waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

B. Disposal of this compound in Methanol Solution

  • Waste Identification: Solutions of this compound in methanol are considered hazardous waste due to both the toxicity of the steroid and the flammability and toxicity of the methanol solvent.

  • Containerization:

    • Collect the liquid waste in a designated, leak-proof, and sealable container.

    • The container must be compatible with methanol (e.g., a solvent waste container). Do not use containers that may be degraded by methanol.

  • Labeling:

    • Clearly label the container with a hazardous waste tag.

    • The label must list all constituents: "this compound" and "Methanol," along with their approximate concentrations.

    • Include the words "Hazardous Waste" and appropriate hazard pictograms (e.g., flammable, toxic, health hazard).

    • Provide the generator's contact information and the accumulation start date.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area, away from sources of ignition.

    • Ensure the container is tightly sealed to prevent the evaporation of methanol fumes.

  • Disposal: Contact your institution's EHS office for collection and disposal through their hazardous waste program.

C. Decontamination of Labware

  • Rinsing: Triple rinse all glassware and equipment that has been in contact with this compound with a suitable solvent, such as ethanol (B145695) or acetone.

  • Rinsate Collection: Collect the solvent rinsate as hazardous liquid waste and dispose of it according to the procedures for the methanol solution.

  • Final Cleaning: After solvent rinsing, wash the labware with soap and water.

III. Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal (in Methanol) solid_waste Solid Epiandrosterone Sulfate Sodium Salt-d5 solid_container Seal in a Labeled, Compatible Container solid_waste->solid_container solid_label Label as 'Hazardous Waste' with Chemical Name & Hazards solid_container->solid_label solid_storage Store in Designated Hazardous Waste Area solid_label->solid_storage solid_disposal Arrange for EHS/ Licensed Disposal solid_storage->solid_disposal liquid_waste Epiandrosterone-d5 in Methanol Solution liquid_container Collect in a Labeled, Leak-Proof Solvent Container liquid_waste->liquid_container liquid_label Label as 'Hazardous Waste' with All Constituents & Hazards liquid_container->liquid_label liquid_storage Store in Ventilated, Ignition-Proof Area liquid_label->liquid_storage liquid_disposal Arrange for EHS/ Licensed Disposal liquid_storage->liquid_disposal

Caption: Disposal workflow for solid and liquid forms of this compound.

G start Contaminated Labware rinse Triple Rinse with Appropriate Solvent (e.g., Ethanol, Acetone) start->rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate wash Wash with Soap and Water rinse->wash dispose_rinsate Dispose of Rinsate via EHS Hazardous Waste Program collect_rinsate->dispose_rinsate clean_labware Clean Labware wash->clean_labware

Caption: Decontamination procedure for labware used with this compound.

References

Personal protective equipment for handling Epiandrosterone Sulfate Sodium Salt-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Epiandrosterone Sulfate Sodium Salt-d5. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. Given that the toxicological properties of this specific deuterated compound have not been fully investigated, it should be handled as a potentially hazardous substance.[1] All users must review the complete Safety Data Sheet (SDS) for a similar compound, such as Epiandrosterone or Dehydroepiandrosterone Sulfate (DHEAS), before commencing any work.[1][2]

Core Safety and Personal Protective Equipment (PPE)

Minimizing exposure is paramount when handling this compound. The following PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[3][4]Provides a robust barrier against skin contact. The inner glove should be worn under the lab coat cuff and the outer glove over the cuff.[4] Change gloves every 30 minutes or immediately if contaminated.[3]
Eye Protection Chemical splash goggles.[5]Protects against accidental splashes of the compound, especially when in solution.[5]
Body Protection A fully buttoned, long-sleeved laboratory coat made of low-permeability fabric.[4]Prevents contamination of personal clothing and skin.[5]
Respiratory Protection An N95 or higher-rated respirator.[3]Required if there is a risk of aerosolization or when handling the solid compound outside of a certified chemical fume hood.[5][6]

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage location should be clearly labeled and accessible only to authorized personnel.

2. Preparation and Handling:

  • All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[5]

  • Designate a specific work area for handling the compound and line it with disposable absorbent bench pads.[7]

  • When weighing the powder, do so within the fume hood.[7] To minimize contamination, consider taring a closed container, adding the powder inside the hood, and then re-weighing.[7]

  • For creating solutions, dissolve the compound in an appropriate solvent within the fume hood. This compound is expected to be soluble in water and methanol.[8]

3. Decontamination:

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.[5]

  • All non-disposable equipment that has come into contact with the compound should be decontaminated according to standard laboratory procedures for hazardous chemicals.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.[5]

  • Solid Waste: Collect all disposable materials contaminated with the compound, such as gloves, bench pads, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5] Do not dispose of down the drain.[2]

  • Deuterated Waste: While deuterium (B1214612) itself is not considered a significant environmental hazard, it is a valuable material.[9][10] Consult with your institution's environmental health and safety office for specific guidelines on the disposal or potential recycling of deuterated compounds.[11]

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 prep4 Prepare Solution prep3->prep4 exp1 Conduct Experiment prep4->exp1 Transfer to experiment clean1 Decontaminate Surfaces exp1->clean1 Post-experiment clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.